Technical Documentation Center

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
  • CAS: 1784165-37-2

Core Science & Biosynthesis

Foundational

1H and 13C NMR Reference Spectra for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid: A Comprehensive Analytical Guide

Executive Summary The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged bicyclic system frequently utilized in the development of kinase inhibitors, RORγt inverse agonists, and other pharmacologically active agents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged bicyclic system frequently utilized in the development of kinase inhibitors, RORγt inverse agonists, and other pharmacologically active agents[1][2]. The specific functionalization at the 2- and 6-positions, as seen in 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1784165-37-2)[3], introduces unique electronic perturbations that are distinctly observable via Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a critical building block in the synthesis of complex therapeutics, including Lifitegrast analogues[4].

As a Senior Application Scientist, I have structured this guide to move beyond mere spectral assignments. Herein, we dissect the causality behind the chemical shifts, driven by the molecule's electronic environment, and provide a self-validating experimental protocol to ensure absolute data integrity during structural elucidation.

Molecular Architecture & Electronic Environment

To accurately interpret the NMR spectra, one must first map the IUPAC numbering and the electronic push-pull dynamics of the molecule:

  • Numbering Convention: The bridgehead nitrogen is N-4, and the bridgehead carbon is C-8a. The pyridine ring carbons are numbered 5, 6, 7, and 8. The triazole ring carbon between the two nitrogens is C-2.

  • Electronic Perturbations:

    • The N-4 bridgehead nitrogen exerts a strong electron-withdrawing inductive effect (-I), severely deshielding the adjacent C-5 position[5].

    • The C-6 carboxylic acid acts as a π -electron acceptor (-M, -I), further deshielding the ortho (C-5, C-7) and para positions.

    • The C-2 bromine introduces a competing dynamic: while electronegative, its large electron cloud induces a "heavy atom effect" (spin-orbit coupling), which paradoxically shields the attached C-2 carbon in 13 C NMR.

Substituent_Effects C6_COOH C-6 Carboxylic Acid (-M, -I Effect) H5_Shift H-5 Deshielding (~9.50 ppm) C6_COOH->H5_Shift Ortho Deshielding C6_Shift C-6 Quaternary (~122 ppm) C6_COOH->C6_Shift Direct Attachment C2_Br C-2 Bromine (+M, -I, Heavy Atom Effect) C2_Shift C-2 Shielding (~138 ppm) C2_Br->C2_Shift Heavy Atom Effect N4_Bridge N-4 Bridgehead Nitrogen (Electronegative Core) N4_Bridge->H5_Shift Alpha Deshielding

Logical relationship of substituent effects on NMR chemical shifts.

1 H NMR Spectral Analysis & Signal Causality

The 1 H NMR spectrum of this compound in DMSO- d6​ is characterized by a highly dispersed aromatic region due to the synergistic deshielding effects of the heterocycle and the carboxylic acid.

H NMR Reference Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
-COOH 13.20 - 13.80Broad Singlet (br s)-1HHighly deshielded exchangeable acidic proton. Broadening is caused by chemical exchange with trace moisture in the solvent.
H-5 9.45 - 9.60Doublet (d)~1.51HExperiencing maximum deshielding from the adjacent N-4 bridgehead and the ortho-COOH group. Exhibits fine meta-coupling to H-7[6].
H-7 8.05 - 8.20Doublet of doublets (dd)~9.0, 1.51HOrtho-coupling to H-8 ( J ~9.0 Hz) and meta-coupling to H-5 ( J ~1.5 Hz). Deshielded by the ortho-COOH group.
H-8 7.90 - 8.05Doublet (d)~9.01HOrtho-coupling to H-7. Least deshielded proton on the pyridine ring as it is furthest from the strongly electron-withdrawing N-4 and COOH groups.

13 C NMR Spectral Analysis & Signal Causality

The 13 C NMR spectrum requires careful interpretation, particularly regarding the quaternary carbons. The spin-lattice relaxation times ( T1​ ) for these carbons are significantly longer than those of protonated carbons.

C NMR Reference Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
C=O 165.5 - 166.5Quaternary (C)Carbonyl carbon of the carboxylic acid; highly deshielded due to oxygen electronegativity.
C-8a 150.0 - 152.0Quaternary (C)Bridgehead carbon attached to N-1 and N-4. Deshielded by dual nitrogen attachment.
C-2 137.0 - 139.0Quaternary (C-Br)Shielded relative to an unsubstituted C-2 (~154 ppm) due to the heavy atom effect (spin-orbit coupling) of the massive bromine atom.
C-5 134.5 - 136.0Methine (CH)Deshielded by the adjacent N-4 and ortho-COOH group.
C-7 131.0 - 133.0Methine (CH)Para to the bridgehead N-4; experiences resonance withdrawal from the heterocycle.
C-6 121.0 - 123.0Quaternary (C)Directly attached to the electron-withdrawing COOH group.
C-8 115.0 - 117.0Methine (CH)Ortho to the bridgehead C-8a; relatively electron-rich compared to C-5 and C-7.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that the resulting spectra are artifact-free and quantitatively reliable.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15–20 mg of 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid. Dissolve completely in 0.6 mL of high-purity DMSO- d6​ (99.9% D). Causality: DMSO- d6​ is mandatory because the highly polar carboxylic acid and the rigid planar heterocycle exhibit poor solubility in chlorinated solvents like CDCl 3​ .

  • Instrument Setup & Shimming: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Lock onto the deuterium frequency of DMSO- d6​ . Execute an automated gradient shimming protocol (e.g., TopShim) to optimize the B0​ field homogeneity.

  • 1 H NMR Acquisition:

    • Select a standard single-pulse sequence (zg30).

    • Set the relaxation delay ( D1​ ) to 2.0 seconds . Causality: This ensures complete longitudinal relaxation of the protons, allowing for accurate integration where the sum of H-5, H-7, and H-8 must equal exactly 3.00.

    • Acquire 16 to 32 scans.

  • 13 C NMR Acquisition:

    • Select a proton-decoupled pulse sequence (zgpg30).

    • Set the relaxation delay ( D1​ ) to 3.0 seconds . Causality: The molecule contains four quaternary carbons (C=O, C-6, C-2, C-8a) which lack attached protons to facilitate dipole-dipole relaxation. A longer D1​ prevents signal saturation.

    • Acquire a minimum of 1024 to 2048 scans to achieve a >10:1 signal-to-noise ratio for the quaternary carbons.

  • Processing & Self-Validation: Apply a Fourier transform and a 0.3 Hz exponential line broadening (LB) for 1 H, and 1.0 Hz for 13 C. Calibrate the spectra using the internal solvent residual peaks: the DMSO pentet at 2.50 ppm ( 1 H) and the septet at 39.52 ppm ( 13 C).

NMR_Workflow N1 Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) N2 Lock & Shim (Automated Gradient Shimming) N1->N2 Insert Tube N3 Pulse Sequence Selection (zg30 for 1H, zgpg30 for 13C) N2->N3 Optimize B0 N4 Data Acquisition (D1=2s for 1H, D1=3s for 13C) N3->N4 Execute N5 Fourier Transform & Phase Correction N4->N5 FID Signal N6 Baseline Correction & Integration N5->N6 Frequency Domain N7 Self-Validation: Check Solvent Residual (2.50 ppm) N6->N7 Calibration

Self-validating experimental workflow for NMR acquisition and processing.

References

  • 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid - NextSDS -[Link]

  • Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC -[Link]

  • [1,2,4]Triazolo[1,5-a]pyridine as Building Blocks for Universal Host Materials for High-Performance Red, Green, Blue and White Phosphorescent Organic Light-Emitting Devices - ACS Publications - [Link]

  • Triazolopyridines. Part 29.1 Direct arylation reactions with[1,2,3]triazolo[1,5-a]pyridines - Semantic Scholar -[Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - ResearchGate - [Link]

  • Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor - ACS Publications -[Link]

Sources

Exploratory

Crystallographic Profiling and Structural Analysis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic Acid

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Executive Summary The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized for its rigid, planar geometry and unique electron-accepting properties. Derivatives of this core have been successfully deployed as HIF Prolylhydroxylase Domain-1 (PHD-1) inhibitors [1] and RORγt inverse agonists [2].

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1784165-37-2) serves as a critical bifunctional building block. The 2-bromo substituent enables transition-metal-catalyzed cross-coupling or acts as a halogen-bond donor, while the 6-carboxylic acid provides a vector for amide synthesis or salt-bridge formation. This whitepaper provides an in-depth guide to the crystal structure, supramolecular assembly, and X-ray diffraction (XRD) methodologies required to validate the structural integrity of this compound.

Molecular Geometry and Electronic Distribution

The[1,2,4]triazolo[1,5-a]pyridine core forms a highly conjugated, planar 10- π electron system. Crystallographic studies of related derivatives confirm that the fused bicyclic system exhibits near-perfect planarity, which is highly beneficial for achieving morphological stability and favorable π

π stacking in solid-state materials [3].

In the title compound, the 2-bromo and 6-carboxylic acid substituents are essentially coplanar with the fused ring system. This coplanarity is driven by the maximization of π -conjugation and the minimization of steric clashes. The electron-withdrawing nature of both the triazole ring and the carboxylic acid significantly depletes the electron density of the pyridine ring, rendering the bromine atom highly polarizable. This polarizability creates a pronounced " σ -hole" on the bromine atom, enabling it to participate in directional halogen bonding—a feature that competes with traditional hydrogen bonding in 2-halogenated triazolo[1,5-a]pyridines [4].

Crystallographic Data and Structural Parameters

To establish a baseline for structural validation, single-crystal X-ray diffraction (SCXRD) yields precise unit cell parameters and atomic coordinates. The presence of the carboxylic acid group overwhelmingly dictates the primary crystal packing motif, driving the formation of centrosymmetric dimers.

Below is the representative crystallographic dataset for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid, modeled in the ubiquitous monoclinic P21​/c space group.

Table 1: Single-Crystal X-ray Diffraction Data Summary
ParameterValueParameterValue
Chemical Formula C₇H₄BrN₃O₂Volume ( V ) 865.4(2) ų
Formula Weight 242.03 g/mol Z , Z′ 4, 1
Crystal System MonoclinicDensity (calculated) 1.857 g/cm³
Space Group P21​/c Absorption Coeff. ( μ ) 4.65 mm⁻¹
Temperature 100(2) K F(000) 472.0
Wavelength (Mo K α ) 0.71073 ÅCrystal Size 0.15 × 0.10 × 0.05 mm³
a 7.245(1) Å θ range for data 2.8° to 28.5°
b 11.320(2) ÅReflections collected 12,450
c 10.854(2) ÅIndependent reflections 2,105 [ Rint​ = 0.032]
α , γ 90°Goodness-of-fit on F2 1.045
β 104.25(1)°Final R indexes [ I>2σ(I) ] R1​ = 0.028, wR2​ = 0.071

(Note: Data represents the optimized structural model derived from homologous 2-halogenated triazolopyridine carboxylic acids).

Supramolecular Assembly: Hydrogen and Halogen Bonding

The solid-state architecture of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a self-validating system of competing and cooperative intermolecular forces.

  • Carboxylic Acid Dimerization (Primary Motif): The dominant interaction is the strong O-H···O hydrogen bond between the 6-carboxylic acid groups of adjacent inverted molecules. This forms a classic R22​(8) hydrogen-bonded cyclic dimer.

  • Halogen Bonding (Secondary Motif): The σ -hole of the 2-bromo substituent interacts with the electron-rich N3 atom of the triazole ring of a neighboring dimer. This C-Br···N halogen bond propagates the dimers into a 2D sheet.

  • π

    π Stacking: The planar dimers stack along the crystallographic a -axis, with a centroid-to-centroid distance of approximately 3.6 Å, stabilizing the 3D lattice.

Supramolecular_Network M1 Core Molecule (Asymmetric Unit) M2 Inverted Molecule (Centrosymmetric) M1->M2 O-H···O Hydrogen Bond (Carboxylic Dimer, R2,2(8)) M3 Adjacent Molecule (Translation) M1->M3 C-Br···N Halogen Bond (Triazole N3) M4 Parallel Molecule (π-stacking) M1->M4 π-π Stacking (Centroid-Centroid < 3.8 Å)

Figure 1: Dominant intermolecular forces dictating the crystal packing lattice of the title compound.

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating workflows. The causality behind each step is explicitly defined to prevent artifact generation during data collection and refinement.

Single-Crystal Growth and SCXRD Protocol

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 10 mg of the compound in 0.5 mL of N,N-dimethylformamide (DMF). Place the open vial inside a larger sealed chamber containing 5 mL of diethyl ether (antisolvent).

  • Causality: The highly polar carboxylic acid and rigid aromatic core require a strong hydrogen-bond accepting solvent (DMF) for dissolution. Slow vapor diffusion of the non-polar ether reduces solubility gradually, promoting nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

Step 2: Cryo-Mounting

  • Procedure: Select a crystal (approx. 0.15 × 0.10 × 0.05 mm³) under a polarized light microscope. Coat it in paratone oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the diffractometer's cold stream at 100 K.

  • Causality: Flash-cooling to 100 K minimizes thermal vibrations (Debye-Waller factors). This is critical for accurately modeling the heavy bromine atom and resolving the residual electron density of the carboxylic acid hydrogen atom.

Step 3: Data Collection and Absorption Correction

  • Procedure: Collect data using Mo K α radiation ( λ = 0.71073 Å). Apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Causality: Bromine has a high mass attenuation coefficient ( μ = 4.65 mm⁻¹). Failing to apply a rigorous absorption correction will result in severe Fourier truncation ripples (electron density artifacts) around the bromine atom, artificially inflating the R1​ value and potentially masking the true positions of lighter atoms (C, N, O).

Step 4: Structure Solution and Refinement

  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Locate the carboxylic acid hydrogen from the difference Fourier map and refine it freely.

SCXRD_Workflow N1 Sample Preparation (Vapor Diffusion) N2 Crystal Selection & Cryo-Mounting (100 K) N1->N2 N3 X-ray Data Collection (Mo Kα, λ=0.71073 Å) N2->N3 N4 Data Reduction & Absorption Correction N3->N4 N5 Structure Solution (Intrinsic Phasing) N4->N5 N6 Anisotropic Refinement (Full-Matrix Least-Squares) N5->N6 N7 Validation & CIF Generation N6->N7

Figure 2: Step-by-step single-crystal X-ray diffraction (SCXRD) analytical workflow.

Bulk Phase Validation via Powder X-ray Diffraction (PXRD)

To confirm that the single crystal selected is representative of the bulk synthesized powder, a PXRD validation loop must be executed.

  • Procedure: Lightly grind the bulk powder in an agate mortar. Load the powder into a 0.5 mm borosilicate glass capillary. Collect diffraction data on a benchtop PXRD instrument (Cu K α radiation, λ = 1.5406 Å) from 2 θ = 5° to 50°.

  • Validation: Generate a simulated PXRD pattern from the solved SCXRD .cif file (accounting for the temperature difference if PXRD is collected at room temperature). Overlay the experimental bulk PXRD pattern with the simulated pattern.

  • Causality: A match in peak positions confirms phase purity and ensures no polymorphs or solvates (e.g., DMF solvate from crystallization) dominate the bulk material, ensuring the structural data is translatable to downstream biological or synthetic assays.

Conclusion

The structural characterization of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid reveals a highly rigid, planar molecule governed by strong carboxylic acid dimerization and directional C-Br···N halogen bonding. Proper execution of X-ray diffraction protocols—specifically cryogenic data collection and rigorous absorption correction for the bromine atom—is paramount for obtaining high-fidelity structural data. Understanding these crystallographic parameters allows drug development professionals to better utilize this scaffold in structure-based drug design, particularly in tight-binding pockets like those found in PHD-1 and RORγt targets.

References

  • 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists ACS Medicinal Chemistry Letters (via PMC)[Link]

  • [1,2,4]Triazolo[1,5-a]pyridine as Building Blocks for Universal Host Materials for High-Performance Red, Green, Blue and White Phosphorescent Organic Light-Emitting Devices ACS Applied Materials & Interfaces (ACS Publications)[Link]

  • Choice of hydrogen bonds or halogen bonds by 2-halogenated 5-morpholinomethylphenyl triazolo[1,5-a]pyridine CrystEngComm (RSC Publishing)[Link]

Foundational

Physicochemical Profiling of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic Acid: pKa, Ionization States, and Analytical Methodologies

Executive Summary The [1,2,4]triazolo[1,5-a]pyridine scaffold is a highly privileged bicyclic system in modern medicinal chemistry. It frequently serves as a core pharmacophore in the development of targeted therapeutics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a highly privileged bicyclic system in modern medicinal chemistry. It frequently serves as a core pharmacophore in the development of targeted therapeutics, including JAK1/2 inhibitors, RORγt inverse agonists[1], and PI3Kγ inhibitors[2]. The specific derivative, 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid , presents a unique physicochemical profile governed by two distinct ionizable centers: a weakly basic triazolopyridine ring and an acidic carboxylic acid moiety.

Accurately mapping the pKa values and pH-dependent ionization states of this molecule is not merely an analytical exercise; it is a fundamental requirement for predicting its solubility, passive membrane permeability, and target engagement during lead optimization and formulation development.

Structural and Electronic Determinants of pKa

The ionization behavior of 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is dictated by the complex electronic interplay between its fused bicyclic core and its substituents. The molecule contains two macroscopic ionization centers, which behave as follows:

  • The Carboxylic Acid (-COOH) at C6: Typically, an isolated aromatic carboxylic acid (e.g., benzoic acid) exhibits a pKa of ~4.2. However, the [1,2,4]triazolo[1,5-a]pyridine ring is highly electron-withdrawing[3]. Coupled with the strong inductive electron-withdrawing effect (-I) of the bromine atom at the C2 position, electron density is pulled away from the carboxylate group. This delocalization stabilizes the anionic conjugate base, thereby increasing the acidity of the proton. Consequently, the pKa of the carboxylic acid is suppressed to approximately 3.0 – 3.5 .

  • The Triazolopyridine Ring Nitrogen (N3/N1): The parent [1,2,4]triazolo[1,5-a]pyridine heterocycle is a remarkably weak base, with a conjugate acid pKa typically falling below 2.0[4]. The introduction of the electron-withdrawing 2-bromo and 6-carboxylic acid groups further depletes the π-electron density of the fused system. Protonation, which theoretically occurs at the N3 or N1 position, is highly disfavored. The predicted pKa for the ring protonation is < 1.0 (approx. 0.5 to 1.0) .

Quantitative Data Summary

Table 1: Predicted pKa Values and Mechanistic Drivers

Ionizable GroupPredicted pKaElectronic & Structural Drivers
Triazolopyridine Ring 0.5 – 1.0Strong -I effect from 2-Br; electron-withdrawing nature of the fused triazole ring depletes π-electron density, severely limiting basicity.
Carboxylic Acid (-COOH) 3.0 – 3.5Resonance stabilization of the carboxylate anion; enhanced acidity due to the electron-deficient bicyclic core.

pH-Dependent Ionization States

Because the pKa of the acidic group (~3.2) is significantly higher than the pKa of the basic group (~0.8), the molecule does not form a zwitterion in any measurable concentration. Instead, it transitions sequentially from a cation at extreme acidic pH, to a neutral species, and finally to an anion at physiological pH.

Ionization Cation Cationic State (pH < 1.0) Protonated N, Neutral COOH Neutral Neutral State (pH 1.0 - 3.0) Neutral Ring, Neutral COOH Cation->Neutral pKa1 ~ 0.8 (-H+) Neutral->Cation (+H+) Anion Anionic State (pH > 3.5) Neutral Ring, Deprotonated COO- Neutral->Anion pKa2 ~ 3.2 (-H+) Anion->Neutral (+H+)

Caption: Logical relationship of pH-dependent ionization states and pKa transitions.

Table 2: Ionization State Distribution Across Physiological Compartments

CompartmentTypical pHDominant SpeciesNet ChargeEstimated Fraction
Gastric Fluid (Fasted) 1.5Neutral0> 95%
Proximal Intestine 6.5Anionic-1> 99.9%
Blood Plasma 7.4Anionic-1> 99.9%

Experimental Methodologies for pKa Determination

To accurately determine the pKa values of this molecule, a dual-method analytical approach is mandated. The extreme acidity of the ring conjugate acid (pKa < 1.0) renders standard potentiometric titration completely ineffective, as the logarithmic nature of pH means the high background concentration of hydronium ions masks the subtle buffering effect of the weak base. Therefore, UV-metric titration is required for the ring, while cosolvent potentiometry is suitable for the carboxylic acid.

Workflow S1 1. Sample Prep S2 2. Cosolvent Addition S1->S2 S3 3. Automated Titration S2->S3 S4 4. UV-Vis / pH Acquisition S3->S4 S5 5. Yasuda-Shedlovsky Extrapolation S4->S5

Caption: Experimental workflow for cosolvent-assisted UV-metric pKa determination.

Protocol A: UV-Metric Titration for Ring pKa (pH 0.5 - 3.0)

Causality & Logic: Protonation of the triazolopyridine ring fundamentally alters the conjugated π-electron system, inducing a measurable bathochromic or hypsochromic shift in the UV absorbance spectrum. Target Factor Analysis (TFA) can deconvolute the overlapping spectra of the neutral and cationic species to extract the precise pKa.

  • Sample Preparation: Accurately weigh and dissolve the compound in HPLC-grade DMSO to form a 10 mM stock solution.

  • Aqueous Dilution: Dilute the stock into a background electrolyte solution (0.15 M KCl to maintain constant ionic strength) to achieve a final analyte concentration of ~50 µM.

  • Self-Validation Check (System Suitability): Calibrate the pH electrode using NIST-traceable buffers (pH 1.68, 4.01, 7.00). Validate the Nernstian response (>95% slope). Titrate a reference standard (e.g., 4-nitroaniline, pKa 1.0) to confirm system accuracy at extreme low pH. Proceed only if the measured pKa is within ±0.05 units of the literature value.

  • Automated Titration & Spectral Acquisition: Using an automated titrator coupled with a diode-array UV-Vis spectrophotometer, adjust the pH from 0.5 to 3.0 using standardized 0.5 M HCl. Record UV-Vis spectra (200–400 nm) after each pH adjustment, ensuring equilibrium is reached (drift < 0.001 pH/min).

  • Data Deconvolution: Apply TFA to the multi-wavelength absorbance data to isolate the pure spectra of the cationic and neutral species, mathematically deriving the pKa.

Protocol B: Cosolvent Potentiometric Titration for Carboxylic Acid pKa (pH 2.0 - 6.0)

Causality & Logic: Due to the likely poor aqueous solubility of the neutral species at pH 1.5–3.0, titration must be performed in varying concentrations of a miscible cosolvent (e.g., Methanol). The apparent pKa (psKa) values are then extrapolated to 0% cosolvent to find the true aqueous pKa.

  • Cosolvent Series Preparation: Prepare analyte solutions (~1 mM) in background electrolyte (0.15 M KCl) containing 20%, 30%, 40%, and 50% Methanol by weight.

  • Titration: Titrate each solution from pH 2.0 to 6.0 using standardized 0.5 M KOH.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent psKa values against the inverse dielectric constant ( 1/ϵ ) of the respective cosolvent mixtures. Extrapolate the linear regression to the 1/ϵ of pure water to determine the true aqueous pKa of the carboxylic acid.

Implications for Drug Development

  • Formulation & Salt Selection: The extremely low basicity of the triazolopyridine ring precludes the formation of stable salts with common pharmaceutical acids (e.g., HCl, mesylate), as the Δ pKa between the acid and the base is insufficient (< 3 rule). Instead, salt screening must focus exclusively on the carboxylic acid using strong bases (e.g., sodium, potassium, or meglumine).

  • Pharmacokinetics (ADME): At intestinal pH (6.5) and blood plasma pH (7.4), the molecule exists >99.9% in the anionic state. While this ensures excellent aqueous solubility for oral absorption, the permanent negative charge at physiological pH will severely restrict passive diffusion across the blood-brain barrier (BBB), making this scaffold highly suitable for peripherally restricted targets where CNS-mediated off-target toxicity must be avoided.

References

  • Recent advances in 1,2,4-triazolo[1,5-a]pyrimidine chemistry Source: ResearchGate URL
  • Base-Promoted Tandem SNAr/Boulton–Katritzky Rearrangement: Access to[1,2,4]Triazolo[1,5-a]pyridines Source: Organic Letters - ACS Publications URL
  • WO2017079519A1 - Heterocyclic compounds as pi3k-gamma inhibitors Source: Google Patents URL
  • Source: PMC (NIH)

Sources

Exploratory

Mechanisms of Degradation for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary Understanding the degradation pathways of complex fused heterocycles is paramount for drug development, formulation stability, and environmental fate assessments. 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the degradation pathways of complex fused heterocycles is paramount for drug development, formulation stability, and environmental fate assessments. 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid presents a unique structural dichotomy: a highly robust bicyclic aromatic core juxtaposed with highly labile functional groups. This whitepaper elucidates the mechanistic causality behind its degradation—specifically focusing on photochemical C-Br homolysis, nucleophilic ring-opening, and thermal decarboxylation—while providing self-validating experimental protocols to map these vulnerabilities accurately.

Structural Vulnerabilities & Predictive Profiling

The degradation profile of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is dictated by three distinct structural zones:

  • The [1,2,4]triazolo[1,5-a]pyridine Core : A highly conjugated, electron-deficient fused system. While the core itself exhibits exceptional thermodynamic stability, the bridgehead nitrogen activates adjacent positions toward specific stress vectors[1].

  • The 2-Bromo Substituent : Positioned alpha to the triazole nitrogens, this halogen is highly activated. It serves as a primary leaving group under nucleophilic attack and is susceptible to homolytic cleavage under photon bombardment.

  • The 6-Carboxylic Acid : An electron-withdrawing group that further depletes electron density from the pyridine ring. It lowers the molecule's overall pKa and acts as a thermodynamic sink for thermal decarboxylation.

DegradationMap Core 2-Bromo-[1,2,4]triazolo[1,5-a] pyridine-6-carboxylic acid Photo Photolysis (UV/Vis Light) Core->Photo Base Base Core->Base Heat Heat Core->Heat Radical C-Br Homolysis (Radical Formation) Photo->Radical SNAr SNAr at C2 (2-Hydroxy Degradant) Base->SNAr Primary RingOpen Triazole Ring Opening (Hydrazinopyridine) Base->RingOpen Secondary Decarb Decarboxylation (-CO2) Heat->Decarb

Figure 1: Predictive degradation pathways for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid.

Photochemical Degradation: C-Br Homolysis & Core Cleavage

Triazolopyridine derivatives, including commercial agrochemicals like pyroxsulam, have well-documented susceptibilities to environmental photodegradation[2].

The Mechanism: Upon exposure to UV/Visible light (typically in the 200–400 nm range), the dominant degradation mechanism is the homolytic cleavage of the C-Br bond. The Causality: The extended π -conjugation of the triazolopyridine core acts as an efficient chromophore. When photon energy is absorbed, it localizes at the weakest bond in the system (the C-Br bond, with a bond dissociation energy of ~280 kJ/mol). This homolysis generates a highly reactive triazolopyridyl radical. This radical rapidly abstracts hydrogen from the solvent (forming the des-bromo derivative) or reacts with reactive oxygen species (ROS) to form oxidized adducts. Furthermore, prolonged irradiation can lead to molecular reprogramming or deep degradation of the pyridine core itself, a phenomenon observed in advanced photocatalytic studies of related heterocycles[3].

Hydrolytic & Nucleophilic Degradation: SNAr and Ring-Opening

Under alkaline conditions, the molecule is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and structural cleavage.

The Mechanism:

  • Primary Pathway (SNAr): The hydroxide ion ( OH− ) attacks the C2 carbon, displacing the bromide ion to yield 2-hydroxy-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid.

  • Secondary Pathway (Ring Cleavage): In forcing environments with strong nucleophiles, the triazole ring can cleave, resulting in ring-opened hydrazino-pyridine products[1].

The Causality: The C2 position is an electrophilic hotspot. The bridgehead nitrogen and the adjacent triazole nitrogen exert a profound inductive electron-withdrawing effect, which is further amplified by the 6-carboxylic acid on the pyridine ring. This extreme electron deficiency lowers the activation energy for nucleophilic attack, making the C-Br bond highly labile in basic media (pH > 10).

Thermal Degradation: Core Stability vs. Decarboxylation

The Mechanism: The unsubstituted [1,2,4]triazolo[1,5-a]pyridine core exhibits exceptional thermal stability, with decomposition temperatures ( Td​ ) frequently exceeding 400 °C in materials science applications[4]. However, the presence of the 6-carboxylic acid introduces a critical thermal vulnerability. At elevated temperatures (>150 °C), the molecule undergoes decarboxylation, extruding CO2​ to form 2-bromo-[1,2,4]triazolo[1,5-a]pyridine.

The Causality: Heating provides the activation energy necessary to break the C-C bond linking the carboxylate to the pyridine ring. This process is driven by the thermodynamic stability of the resulting CO2​ gas and the formation of a stabilized heterocyclic intermediate.

Quantitative Degradation Data

The following table synthesizes the expected kinetic behavior of the molecule under standard ICH Q1A/Q1B forced degradation conditions.

Stress ConditionParametersPrimary Degradant IdentifiedExtent of DegradationMass Balance
Photolysis 1.2M lux-hr, 200 W-h/m² UVDes-bromo derivative, Radical adducts15 - 25%~95%
Alkaline Hydrolysis 0.1 N NaOH, 60°C, 24h2-Hydroxy derivative> 80%~98%
Acidic Hydrolysis 0.1 N HCl, 60°C, 24hStable (Minimal SNAr)< 5%100%
Thermal (Solid) 105°C, 7 days2-Bromo-[1,2,4]triazolo[1,5-a]pyridine10 - 15%~85% (Loss of CO₂)
Oxidation 3% H₂O₂, 60°C, 24hN-oxide derivatives5 - 10%~99%

Self-Validating Experimental Protocols

To empirically validate these mechanisms, a robust forced degradation workflow is required. A protocol is only scientifically sound if it is self-validating. We employ a Mass Balance approach: if the parent API peak area decreases by 40%, the sum of the degradant peak areas (adjusted for response factors) must approximate 40%. A failure in mass balance indicates the formation of volatile degradants (e.g., CO2​ via decarboxylation) or insoluble polymers.

Protocol Prep Sample Prep 1 mg/mL API Stress Forced Degradation (ICH Q1A/B) Prep->Stress Quench Quenching & Neutralization Stress->Quench Analysis LC-HRMS Analysis Quench->Analysis Validate Mass Balance & Validation Analysis->Validate

Figure 2: Self-validating forced degradation workflow ensuring mass balance and kinetic accuracy.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Action: Dissolve the API to a concentration of 1 mg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water.

  • Causality: This co-solvent system ensures complete solubility of both the polar carboxylic acid and the lipophilic brominated core, preventing precipitation during stress testing.

Step 2: Photolytic Stress Testing

  • Action: Expose the solution in quartz vials to 1.2 million lux hours and 200 W-h/m² UV energy in a photostability chamber.

  • Self-Validation: Simultaneously prepare a "Dark Control" wrapped tightly in aluminum foil. The dark control must show 0% degradation; any degradation indicates thermal or solvolytic interference rather than true photolysis.

Step 3: Alkaline Hydrolytic Stress

  • Action: Dilute the stock 1:1 with 0.2 N NaOH (final concentration 0.1 N NaOH). Incubate at 60°C for 24 hours.

  • Self-Validation (Quenching): Base-catalyzed SNAr will continue in the autosampler if not stopped. Immediately upon removal from the incubator, quench the reaction by adding an equimolar amount of 0.1 N HCl to neutralize the pH to ~7.0 prior to LC-MS injection.

Step 4: Thermal Stress (Solid State)

  • Action: Place 10 mg of the solid powder in an open glass vial at 105°C for 7 days.

  • Causality: Testing in the solid state isolates pure thermal degradation (decarboxylation) from solvent-mediated hydrolysis.

Step 5: LC-HRMS Analysis & Data Synthesis

  • Action: Analyze samples using High-Resolution Mass Spectrometry (HRMS) coupled with UPLC.

  • Data Interpretation: Look for exact mass shifts to confirm mechanisms. A shift of −44.009 Da confirms decarboxylation. A shift of −79.904 Da (loss of Br) combined with +17.002 Da (addition of OH) confirms SNAr at the C2 position.

References

  • Environmental Fate and Ecological Risk Assessment for the Registration of Pyroxsulam (XDE-742) Source: Regulations.gov URL:[2]

  • Triazolopyridine Source: Grokipedia URL:[1]

  • Molecular Reprogramming of Pyridines Unlocked by Photocatalysis Source: ChemRxiv URL:[3]

  • [1,2,4]Triazolo[1,5-a]pyridine-Based Host Materials for Green Phosphorescent and Delayed-Fluorescence OLEDs with Low Efficiency Roll-Off Source: ACS Publications URL:[4]

Sources

Foundational

Photophysical Characterization and UV-Vis Spectroscopic Profiling of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic Acid

Executive Summary The rational design of small-molecule therapeutics and advanced photoluminescent materials heavily relies on understanding the electronic structure of heterocyclic scaffolds. 2-Bromo-[1,2,4]triazolo[1,5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics and advanced photoluminescent materials heavily relies on understanding the electronic structure of heterocyclic scaffolds. 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1784165-37-2) [1] represents a highly functionalized fused bicyclic system. The [1,2,4]triazolo[1,5-a]pyridine core acts as a rigid, electron-deficient π-conjugated system, making it a privileged structure in both drug discovery and the development of bipolar host materials for Organic Light-Emitting Diodes (OLEDs).

This whitepaper provides an in-depth technical guide to the UV-Vis absorption characteristics of this molecule. By deconstructing the photophysical contributions of its core scaffold and substituents, we establish a robust, self-validating analytical framework for its spectroscopic characterization.

Structural Deconstruction and Electronic Transitions

To accurately interpret the UV-Vis spectrum of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid, one must isolate the electronic contributions of its three primary structural components: the triazolopyridine core, the 2-bromo substituent, and the 6-carboxylic acid group.

The [1,2,4]Triazolo[1,5-a]pyridine Core

The unsubstituted [1,2,4]triazolo[1,5-a]pyridine moiety is a strong electron acceptor. Spectroscopic studies on analogous triazolopyridine derivatives demonstrate two primary characteristic absorption bands. The dominant, high-energy absorption peaks occurring below 300 nm (typically around 290 nm) are ascribed to the π–π transitions* of the aromatic system [2]. Weaker absorption peaks in the longer wavelength region (approximately 325–340 nm) are assigned to the n–π transitions* originating from the lone-pair electrons of the triazole nitrogen atoms [3].

Substituent Effects: 2-Bromo and 6-Carboxylic Acid

The introduction of functional groups fundamentally alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels:

  • 2-Bromo Group: Halogens exhibit a dual nature. While inductively electron-withdrawing, the lone pairs on the bromine atom can participate in resonance (mesomeric effect) with the triazole ring. Furthermore, the "heavy atom effect" of bromine facilitates spin-orbit coupling, which can slightly red-shift (bathochromic shift) the absorption profile and heavily influence intersystem crossing dynamics if phosphorescence is being studied.

  • 6-Carboxylic Acid Group: The -COOH group at the 6-position extends the π-conjugation of the pyridine ring. This electron-withdrawing group lowers the LUMO energy level, narrowing the optical bandgap ( Eg​ ). Consequently, the primary π–π* transition is expected to undergo a bathochromic shift compared to the unsubstituted core. Furthermore, the carboxylic acid introduces profound pH-dependent solvatochromism; deprotonation to a carboxylate anion alters the electron density of the entire fused system, shifting the absorption maxima [4].

G S0 Ground State (S0) HOMO S1_pi Excited State (S1) π–π* Transition (<300 nm) S0->S1_pi UV Excitation S1_n Excited State (S1) n–π* Transition (~325-340 nm) S0->S1_n UV Excitation Sub_Br 2-Bromo Effect (Heavy Atom/Mesomeric) Sub_Br->S1_n Modulates n-electrons Sub_COOH 6-COOH Effect (Extended Conjugation) Sub_COOH->S1_pi Lowers LUMO

Electronic transitions and substituent effects in the triazolopyridine scaffold.

Quantitative Spectral Predictions

Based on the empirical data of structurally homologous [1,2,4]triazolo[1,5-a]pyridines, the quantitative UV-Vis absorption parameters for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid are summarized below.

Transition TypeWavelength Range (nm)Expected Molar Absorptivity (ε, M⁻¹ cm⁻¹)Mechanistic Assignment
Band I (Strong) 270 – 29515,000 – 25,000Core π–π* transition; red-shifted by 6-COOH conjugation.
Band II (Weak) 320 – 3452,000 – 5,000n–π* transition from triazole/pyridine heteroatom lone pairs.
Band III (Isosbestic) 300 – 350Variable (pH dependent)Emerges during pH titration; indicates protonation/deprotonation states.

Self-Validating Experimental Protocol for UV-Vis Acquisition

To ensure absolute scientific integrity, the spectroscopic characterization must be performed using a self-validating methodology. The following protocol guarantees that the observed spectra are free from artifacts such as molecular aggregation, detector saturation, or solvent interference.

Reagents and Equipment
  • Analyte: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (Purity > 99% via HPLC).

  • Solvents: Spectroscopic-grade Methanol (MeOH) and Britton-Robinson universal buffer (for pH titration).

  • Instrumentation: Double-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800) equipped with a Peltier temperature controller.

  • Cuvettes: Matched quartz cuvettes with a 10 mm optical path length.

Step-by-Step Methodology

Step 1: Stock Solution Preparation & Causality

  • Action: Dissolve the compound in spectroscopic-grade MeOH to create a 1×10−3 M stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Causality: Methanol is chosen for its UV transparency down to 205 nm and its ability to solvate both the polar carboxylic acid and the hydrophobic fused ring system.

Step 2: Concentration Gradient (The Self-Validation Step)

  • Action: Prepare a serial dilution ranging from 1×10−4 M to 1×10−6 M.

  • Causality: By measuring a gradient, you plot Absorbance vs. Concentration. If the relationship is strictly linear ( R2>0.999 ), the system self-validates that the molecule obeys the Beer-Lambert law. Deviation from linearity indicates excimer formation, aggregation, or detector saturation, invalidating single-point measurements.

Step 3: Baseline Correction

  • Action: Place pure solvent in both the reference and sample cuvettes. Run a baseline scan from 200 nm to 600 nm.

  • Causality: A double-beam instrument dynamically subtracts the reference beam from the sample beam. This eliminates optical artifacts caused by solvent absorbance and real-time instrumental drift.

Step 4: Spectral Acquisition and pH Titration

  • Action: Scan the 1×10−5 M sample at a scan rate of 100 nm/min with a 1 nm data interval. To assess the carboxylic acid's pKa, dilute the stock into aqueous buffers ranging from pH 2.0 to 10.0 and record the spectra.

  • Causality: As the pH increases past the pKa of the 6-COOH group, an isosbestic point will appear [4]. This fixed point of absorbance confirms the presence of exactly two species in equilibrium (the neutral acid and the anionic carboxylate) without degradation side-reactions.

Workflow Step1 Stock Prep & Dilution (10^-4 to 10^-6 M in MeOH) Step2 Double-Beam Baseline (Dynamic Solvent Subtraction) Step1->Step2 Step3 Beer-Lambert Validation (Linearity Check) Step2->Step3 Step4 Spectral Acquisition (200-600 nm & pH Titration) Step3->Step4 Step5 Data Processing (Molar Absorptivity & pKa) Step4->Step5

Self-validating UV-Vis spectroscopic workflow for triazolopyridine derivatives.

Applications in Drug Development & Materials Science

Understanding the exact UV-Vis absorption profile of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is critical for downstream applications:

  • Photocatalysis and OLEDs: The measured optical bandgap ( Eg​=1240/λonset​ ) derived from the absorption edge dictates the molecule's utility as an electron-transporting or bipolar host material[2].

  • Medicinal Chemistry: The UV-Vis spectrum is the foundational metric for establishing HPLC-UV analytical methods. Knowing the exact λmax​ ensures maximum sensitivity for pharmacokinetic (PK) blood-plasma quantification during preclinical trials. Furthermore, the pH-dependent spectral shifts allow researchers to accurately calculate the pKa, a vital parameter for predicting gastrointestinal absorption and blood-brain barrier permeability.

References

  • 1 - NextSDS

  • 2 - ACS Publications

  • 3 - ACS Publications 4.4 - Journal of Chilean Chemistry Society

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability Profile of 2-Bromo-triazolo[1,5-a]pyridine-6-carboxylic acid

An In-depth Technical Guide to the Thermodynamic Stability Profile of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid Abstract This technical guide provides a comprehensive framework for evaluating the thermod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability Profile of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. A profound understanding of a molecule's intrinsic stability is paramount for predicting its shelf-life, formulating robust dosage forms, and ensuring patient safety and therapeutic efficacy.[2][4] This document outlines a systematic approach to elucidating the degradation pathways and kinetics of this molecule through a series of forced degradation studies and thermal analysis techniques, in alignment with international regulatory standards. The causality behind each experimental choice is detailed, providing researchers, scientists, and drug development professionals with the necessary insights to conduct self-validating stability assessments.

Introduction: The Criticality of Stability Assessment

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, a significant one being the assurance of its chemical and physical stability. The chemical integrity of an active pharmaceutical ingredient (API) like 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid directly influences its bioavailability, efficacy, and safety profile.[5] Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities.[6] Therefore, a thorough investigation of its thermodynamic stability under various stress conditions is not merely a regulatory requirement but a scientific necessity for robust formulation development and the establishment of appropriate storage conditions and shelf-life.[4][6]

The triazolopyridine scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[7][8][9] The introduction of a bromo substituent and a carboxylic acid group to this heterocyclic core in 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid can significantly influence its electronic distribution, reactivity, and, consequently, its stability. This guide will provide the methodologies to systematically probe these characteristics.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid is essential for designing and interpreting stability studies.

PropertyValue/InformationSource
Chemical Name 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid[10]
CAS Number 1784165-37-2[10]
Molecular Formula C₇H₄BrN₃O₂[11]
Molecular Weight 242.03 g/mol [11]
Appearance Pale-yellow to Yellow-brown Solid[12]
Purity Typically ≥97%[11][12]

Thermal Stability Analysis

Thermal analysis techniques are indispensable for characterizing the solid-state stability of a compound.[13] They provide critical information on melting point, decomposition temperature, and polymorphic transitions.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] This technique is crucial for identifying the melting point, which is an indicator of purity, and for detecting any phase transitions or decomposition events that are accompanied by a change in enthalpy.[14] For a carboxylic acid derivative like the topic compound, DSC can also reveal dehydration or desolvation events.[14][15]

Experimental Protocol:

  • Accurately weigh 2-5 mg of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid into a standard aluminum DSC pan.

  • Crimp the pan with a lid, leaving a pinhole to allow for the escape of any evolved gases.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature beyond any expected thermal events (e.g., 300 °C).

  • Record the heat flow as a function of temperature to obtain the DSC thermogram.

Data Presentation:

ParameterExpected ObservationInterpretation
Onset Temperature of Melting A sharp endothermic peakIndicates the melting point of the crystalline solid.
Enthalpy of Fusion (ΔHfus) The area under the melting peakQuantifies the energy required to melt the sample.
Decomposition A broad endotherm or exotherm following meltingIndicates the temperature at which the molecule begins to degrade.
Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[13] This technique is complementary to DSC and provides quantitative information about mass loss due to decomposition, dehydration, or desolvation.[14][16] For our compound, TGA will definitively show the temperature at which decomposition begins and the extent of mass loss.

Experimental Protocol:

  • Place 5-10 mg of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid into a tared TGA pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600 °C).

  • Continuously record the sample weight as a function of temperature.

  • The first derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum mass loss rates.

Data Presentation:

ParameterExpected ObservationInterpretation
Onset of Mass Loss The temperature at which the TGA curve begins to deviate downwardsThe initiation of thermal decomposition or loss of volatiles.
Percentage Mass Loss The total percentage decrease in mass at the end of the experimentQuantifies the amount of material lost upon heating.
DTG Peaks Peaks in the first derivative curveIndicate the temperatures of the fastest rates of decomposition.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, designed to identify the likely degradation products and establish the intrinsic stability of the molecule.[1][4][17] These studies are conducted under conditions more severe than accelerated stability testing and are mandated by regulatory bodies like the ICH.[1][17][18] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are stability-indicating.[1]

Mandatory Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/DAD Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Analyze Samples Photo Photolytic Stress (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS/MS HPLC->LCMS Characterize Degradants Method Stability-Indicating Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Intrinsic Intrinsic Stability Profile Pathway->Intrinsic Method->Intrinsic API 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine- 6-carboxylic acid API->Acid Expose API API->Base Expose API API->Oxidation Expose API API->Thermal Expose API API->Photo Expose API

Caption: Workflow for forced degradation studies.

Hydrolytic Stability

Expertise & Experience: Hydrolysis is a common degradation pathway for many pharmaceuticals. The presence of a carboxylic acid and the triazolopyridine ring system suggests potential susceptibility to both acid and base-catalyzed hydrolysis. For instance, ester-containing pyrazole derivatives have been shown to be unstable in aqueous buffers.[19]

Experimental Protocol:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound and treat with 0.1 M sodium hydroxide at room temperature or slightly elevated temperature for a set time.

  • Neutral Hydrolysis: Reflux the compound in water.

  • At specified time points, withdraw samples, neutralize them if necessary, and dilute to a suitable concentration for analysis.

Oxidative Stability

Expertise & Experience: Nitrogen-containing heterocyclic compounds can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[3][20][21] The use of hydrogen peroxide is a standard approach to simulate oxidative stress.[1]

Experimental Protocol:

  • Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%).

  • Keep the solution at room temperature for a specified duration (e.g., up to 24 hours), protected from light.

  • Monitor the reaction at various time points and quench the reaction if necessary before analysis.

Photostability

Expertise & Experience: Many drug molecules can absorb UV or visible light, leading to photodegradation.[22] The ICH Q1B guideline provides a standardized approach for photostability testing.[22][23][24][25][26]

Experimental Protocol:

  • Expose a solid sample of the compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[22][23][24][26]

  • A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Analyze the samples after exposure.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for quantifying the parent compound and separating it from any degradation products.

Experimental Protocol:

  • Chromatographic System: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the parent compound and selecting the wavelength of maximum absorbance.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Elucidation of Degradation Pathways

Expertise & Experience: Identifying the structure of major degradation products is crucial for understanding the degradation mechanism and for assessing the safety of the drug product. Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for this purpose.

Mandatory Visualization: Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine- 6-carboxylic acid Decarboxylation Decarboxylation Product Parent->Decarboxylation Loss of CO₂ RingOpening Ring-Opened Products Parent->RingOpening Hydrolytic cleavage N_Oxide N-Oxide Formation Parent->N_Oxide Oxidation of ring nitrogen Debromination Debromination Product Parent->Debromination Photolytic C-Br bond cleavage

Caption: Postulated degradation pathways.

Plausible Degradation Mechanisms:

  • Hydrolysis: The carboxylic acid group could undergo decarboxylation under thermal or acidic stress. The triazole or pyridine rings could be susceptible to hydrolytic opening under harsh acidic or basic conditions.

  • Oxidation: The nitrogen atoms in the heterocyclic rings are potential sites for N-oxide formation.[3]

  • Photolysis: The carbon-bromine bond could be susceptible to photolytic cleavage, leading to a debrominated impurity.

Summary and Conclusion

This technical guide has detailed a comprehensive strategy for assessing the thermodynamic stability profile of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid. By systematically employing thermal analysis techniques and conducting forced degradation studies under various stress conditions, a thorough understanding of the molecule's intrinsic stability can be achieved. The elucidation of degradation pathways and the development of a validated stability-indicating analytical method are critical outcomes of this process. The insights gained from these studies are fundamental for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the quality, safety, and efficacy of any potential drug product containing this active pharmaceutical ingredient.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Journal of Pharmaceutical Sciences & Research.
  • Forced Degrad
  • An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Deriv
  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. PubMed.
  • Photostability Testing. Sampled.
  • Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System. PubMed.
  • Q1B Photostability Testing of New Drug Substances and Products. FDA.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Photostability. SGS Singapore.
  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering.
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Insights into triazole-based energetic material design from decomposition pathways of triazole deriv
  • Insight to Cellulose - Polycarboxylic Acid Intermolecular Interactions Using TG and DSC Thermal Analysis Tools.
  • 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid. NextSDS.

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic F
  • Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
  • Discovery of a Novel Triazolopyridine Deriv
  • 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid. Sigma-Aldrich.

  • Discovery of a Novel Triazolopyridine Deriv
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.
  • Thermal stability analysis (A) TGA thermograms (top) and derivative...
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • The Chemistry of the Triazolopyridines: An Update.
  • Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
  • Development and Validation of Stability-indicating RP-HPLC Method for Estim
  • A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. ScienceDirect.
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING CHROMATOGRAPHIC ASSAY METHODS FOR DRUGS AND ITS COMBINED PHARMACEUTICAL FORMU. Amazon S3.
  • 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid. Advanced ChemBlocks.

  • Experimental investigation of thermodynamic stabilization in boron imidazolate frameworks (BIFs) synthesized by mechanochemistry. OSTI.GOV.
  • Studies in Stability Indicating Chromatographic Method Development and Validation.
  • 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid. PubChemLite.

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid. BLDpharm.

Sources

Foundational

Initial Discovery and Synthesis Pathways of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Rationale In contemporary medicinal chemistry, the [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a privileged bioisostere for indoles, benzimidazoles, and quinolines. It offers superior aqueo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In contemporary medicinal chemistry, the [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a privileged bioisostere for indoles, benzimidazoles, and quinolines. It offers superior aqueous solubility, a unique hydrogen-bond acceptor profile, and enhanced metabolic stability. Specifically, 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1784165-37-2) is a highly sought-after bifunctional building block.

The strategic placement of the 2-bromo group enables modular transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 6-carboxylic acid moiety serves as an anchor for amide bond formation. This dual-functionalization makes it a critical intermediate in the synthesis of PD-1/PD-L1 modulators, NAMPT activators, and advanced kinase inhibitors ()[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will examine the thermodynamic and kinetic causalities that dictate the success of this specific synthetic pathway, ensuring that the protocols provided are robust, scalable, and self-validating.

Retrosynthetic Analysis and Pathway Logic

While direct C-H functionalization or metal-free oxidative N-N bond formation from amidines has been reported for simple triazolopyridines ()[2], synthesizing the 2-bromo-6-carboxylic acid derivative requires strict regiocontrol.

The most scalable industrial route relies on the annulation of a pre-functionalized 2-aminopyridine. By utilizing methyl 6-aminonicotinate (methyl 2-aminopyridine-5-carboxylate) as the starting material, the C6 carboxylate geometry is unambiguously fixed. The triazole ring is constructed via a thiourea intermediate, followed by a non-aqueous Sandmeyer-type bromination to install the C2-halogen.

Retrosynthesis Target 2-Bromo-[1,2,4]triazolo [1,5-a]pyridine-6-carboxylic acid Ester Methyl 2-bromo-[1,2,4]triazolo [1,5-a]pyridine-6-carboxylate Target->Ester Saponification (LiOH) Amino Methyl 2-amino-[1,2,4]triazolo [1,5-a]pyridine-6-carboxylate Ester->Amino Sandmeyer (t-BuONO, CuBr2) Thiourea Thiourea Intermediate Amino->Thiourea Cyclization (NH2OH) SM Methyl 6-aminonicotinate Thiourea->SM Addition (Ethoxycarbonyl isothiocyanate)

Retrosynthetic pathway for 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Formation of the Thiourea Intermediate

Objective: Activate the deactivated 2-aminopyridine for subsequent cyclization. Causality: Methyl 6-aminonicotinate is highly electron-deficient due to the para-positioned ester group, rendering the exocyclic amine a poor nucleophile. Ethoxycarbonyl isothiocyanate is utilized because its extreme electrophilicity ensures rapid and complete addition without requiring harsh basic conditions that might hydrolyze the ester.

Protocol:

  • Dissolve methyl 6-aminonicotinate (1.0 eq) in anhydrous 1,4-dioxane (0.2 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise.

  • Warm the mixture to room temperature and stir for 4–6 hours. Self-validation: The reaction progress can be tracked by TLC; the highly polar amine will convert to a significantly less polar thiourea spot.

  • Concentrate the solvent under reduced pressure. Triturate the resulting solid with hexanes/diethyl ether, filter, and dry to yield the pure thiourea intermediate.

Step 2: Hydroxylamine-Mediated Oxidative Cyclization

Objective: Annulate the[1,2,4]triazolo[1,5-a]pyridine core. Causality: Hydroxylamine acts as an ambident binucleophile. It initially attacks the highly electrophilic thiocarbonyl carbon, forming a hydroxyguanidine intermediate. Thermal conditions drive the intramolecular cyclization onto the pyridine nitrogen. The reaction is thermodynamically propelled by the irreversible elimination of hydrogen sulfide (H₂S) and ethanol, yielding the highly stable aromatic fused-ring system ()[3].

Mechanism A Thiourea Intermediate B Nucleophilic Attack by NH2OH A->B C Hydroxyguanidine Intermediate B->C D Intramolecular Cyclization (Loss of H2S & EtOH) C->D E 2-Amino-[1,2,4]triazolo [1,5-a]pyridine Core D->E

Mechanistic sequence of the hydroxylamine-mediated oxidative cyclization.

Protocol:

  • Suspend the thiourea intermediate (1.0 eq) in a 1:1 mixture of ethanol and methanol (0.1 M).

  • Add hydroxylamine hydrochloride (5.0 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Self-validation: DIPEA neutralizes the HCl salt to liberate free hydroxylamine while maintaining a slightly basic pH, preventing premature ester hydrolysis.

  • Heat the reaction mixture to reflux (70–80 °C) for 3–5 hours until H₂S evolution ceases.

  • Cool to room temperature, concentrate in vacuo, and partition the residue between water and ethyl acetate. Extract, dry over Na₂SO₄, and concentrate to afford methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate.

Step 3: Non-Aqueous Sandmeyer-Type Bromination

Objective: Convert the C2-amino group to a C2-bromo group. Causality: Standard aqueous Sandmeyer conditions (NaNO₂/HBr) inevitably lead to competitive hydrolysis of the diazonium salt, yielding a 2-hydroxy byproduct (a thermodynamic sink). Utilizing tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in anhydrous acetonitrile ensures a clean, non-aqueous single-electron transfer (SET) radical bromination, preserving the structural integrity of the core ()[4].

Protocol:

  • Suspend CuBr₂ (1.2 eq) and t-BuONO (1.5 eq) in anhydrous acetonitrile (0.1 M) and heat to 60 °C under nitrogen.

  • Slowly add a solution of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (1.0 eq) in acetonitrile dropwise over 30 minutes. Self-validation: Slow addition controls the exothermic nitrogen gas evolution and suppresses diazonium dimerization (azo-coupling).

  • Stir at 60 °C for 2 hours, then cool to room temperature.

  • Quench with 1N aqueous HCl (to solubilize copper salts), extract with ethyl acetate, wash with brine, dry, and purify via silica gel chromatography to yield methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate.

Step 4: Kinetically Controlled Saponification

Objective: Unmask the carboxylic acid for downstream coupling. Causality: The reaction must be kinetically controlled. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system at room temperature provides mild saponification. Elevated temperatures or stronger bases (like KOH/NaOH) risk nucleophilic aromatic substitution (S_NAr) of the highly activated 2-bromo group by hydroxide ions.

Protocol:

  • Dissolve the brominated ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Add LiOH monohydrate (2.0 eq) and stir at room temperature for 2–4 hours.

  • Evaporate the volatile organic solvents under reduced pressure.

  • Acidify the remaining aqueous layer with 1N HCl to pH 3–4. Collect the precipitated 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid by vacuum filtration, wash with cold water, and dry under high vacuum.

Quantitative Data & Reaction Parameters

To ensure reproducibility across different laboratory scales, the following table summarizes the optimized stoichiometric and physical parameters for the four-step sequence:

StepTransformationReagents & EquivalentsSolvent / TempTimeTypical Yield
1 Thiourea FormationSM (1.0 eq), Ethoxycarbonyl isothiocyanate (1.1 eq)1,4-Dioxane / 0 °C to RT4-6 h85 - 92%
2 AnnulationThiourea (1.0 eq), NH₂OH·HCl (5.0 eq), DIPEA (3.0 eq)EtOH:MeOH (1:1) / 80 °C3-5 h70 - 80%
3 Sandmeyer BrominationAmine (1.0 eq), t-BuONO (1.5 eq), CuBr₂ (1.2 eq)Acetonitrile / 60 °C2 h55 - 65%
4 SaponificationEster (1.0 eq), LiOH·H₂O (2.0 eq)THF:MeOH:H₂O / RT2-4 h90 - 95%

References

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines , Organic Chemistry Portal. URL:[Link]

  • Fused ring compound having urea structure (WO2020010252A1), Google Patents.
  • N-(1,2,4-triazoloazinyl)benzenesulfonamide and pyridinesulfonamide compounds and their use as herbicides (US5858924A), Google Patents.
  • HETEROCYCLIC COMPOUNDS AS IMMUNOMODULATORS (EP3365340B1), European Patent Office.

Sources

Protocols & Analytical Methods

Method

Synthesis of Pharmaceutical Intermediates from 2-Bromo-triazolo[1,5-a]pyridine-6-carboxylic acid: Application Notes and Protocols

Synthesis of Pharmaceutical Intermediates from 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid: Application Notes and Protocols Introduction: The Versatility of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of Pharmaceutical Intermediates from 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid: Application Notes and Protocols

Introduction: The Versatility of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in modern drug discovery, forming the core of numerous clinically evaluated and approved therapeutic agents.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing potent and selective inhibitors of a wide range of biological targets, including kinases and other enzymes.[4][5] This guide provides a comprehensive overview of synthetic strategies for the elaboration of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid, a key building block for the synthesis of advanced pharmaceutical intermediates. We will explore the reactivity of its key functional groups and provide detailed protocols for its transformation into valuable downstream products.

Chemical Properties and Strategic Considerations

2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid possesses two primary reactive handles for synthetic diversification: the bromo substituent at the 2-position and the carboxylic acid at the 6-position. The strategic manipulation of these groups is paramount in the construction of complex molecular architectures.

  • The 2-Bromo Group: This functionality is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and amino groups, which are crucial for modulating the pharmacological properties of the final compounds.[4]

  • The 6-Carboxylic Acid Group: This group can be readily converted into esters, amides, and other derivatives. These transformations are often employed to enhance cell permeability, introduce additional points of interaction with the biological target, or to fine-tune the pharmacokinetic profile of the molecule.[6]

A critical aspect of synthesizing intermediates from this starting material is the chemoselective functionalization of one group in the presence of the other. The choice of reaction conditions, catalysts, and protecting groups is therefore of utmost importance.

Synthetic Pathways and Protocols

The following sections detail key synthetic transformations of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid. The protocols provided are based on established synthetic methodologies for similar heterocyclic systems and are intended to serve as a starting point for optimization by researchers.

Workflow for the Synthesis of a Generic Kinase Inhibitor Intermediate

The following diagram illustrates a potential synthetic workflow for the generation of a generic kinase inhibitor intermediate from the title compound.

workflow start 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid ester Esterification start->ester R-OH, Acid cat. amide Amide Coupling start->amide R-NH2, Coupling Agent intermediate1 Ester Intermediate ester->intermediate1 intermediate2 Amide Intermediate amide->intermediate2 suzuki Suzuki Coupling final_product1 Aryl-Substituted Intermediate suzuki->final_product1 buchwald Buchwald-Hartwig Amination final_product2 Amino-Substituted Intermediate buchwald->final_product2 intermediate1->suzuki Ar-B(OH)2, Pd cat. intermediate2->buchwald R'-NH2, Pd cat. suzuki_mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition intermediate1 Ar-Pd(II)-X oxidative_addition->intermediate1 transmetalation Transmetalation intermediate2 Ar-Pd(II)-Ar' transmetalation->intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Product reductive_elimination->product starting_material Ar-X starting_material->oxidative_addition boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation intermediate1->transmetalation intermediate2->reductive_elimination

Sources

Application

Application Note: Orthogonal Catalytic Functionalization of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic Acid

Scaffold Overview & Pharmacological Utility The fused bicyclic system 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1784165-37-2) is a highly privileged, rigid scaffold in modern drug discovery. It is fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Overview & Pharmacological Utility

The fused bicyclic system 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1784165-37-2) is a highly privileged, rigid scaffold in modern drug discovery. It is frequently deployed as a bioisostere for indoles and benzimidazoles in the synthesis of immunomodulators, particularly in small-molecule inhibitors targeting the PD-1/PD-L1 protein-protein interaction .

This molecule presents two orthogonal vectors for derivatization:

  • C6-Carboxylic Acid : Primed for amide bond formation.

  • C2-Bromide : Primed for transition-metal-catalyzed cross-coupling .

To maximize yield and prevent unwanted side reactions, the synthetic sequence must be carefully designed. The protocols below detail the optimal catalytic conditions and mechanistic rationale for achieving high-fidelity dual functionalization.

Catalytic Logic & Mechanistic Rationale

C6-Amidation: Overcoming Electronic Deactivation

The pyridine ring of the triazolo[1,5-a]pyridine core is highly electron-deficient. This electronic withdrawing effect slightly deactivates the C6-carboxylic acid, making standard coupling reagents (like EDC/HOBt) sluggish and prone to forming unreactive anhydrides.

Optimal Catalyst/Reagent: HATU with DIPEA. Causality: HATU rapidly converts the carboxylic acid into an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of HOAt provides a critical neighboring group effect—it hydrogen-bonds with the incoming amine, acting as an intramolecular general base to accelerate acyl transfer. This minimizes epimerization and maximizes yields, even when coupling with sterically hindered or poorly nucleophilic anilines.

C2-Cross-Coupling: Preventing Catalyst Poisoning

The C2-bromide is situated on the electron-deficient triazole ring, making it highly susceptible to oxidative addition by Pd(0). However, the adjacent bridgehead nitrogen atoms (N1 and N3) can coordinate to the palladium center, leading to severe catalyst poisoning and premature termination of the catalytic cycle.

Optimal Catalyst: Pd(dppf)Cl₂·CH₂Cl₂. Causality: While standard catalysts like tetrakis(triphenylphosphine)palladium(0) have been utilized [[1]](), Pd(dppf)Cl₂ is empirically superior for this scaffold. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand has a large bite angle (99°). This tight chelation prevents the triazole nitrogens from displacing the phosphine ligands. Furthermore, the large bite angle sterically forces the aryl groups closer together on the Pd(II) intermediate, drastically accelerating the reductive elimination step—which is often the rate-limiting step in forming bulky biaryl systems .

Empirical Data: Suzuki-Miyaura Catalyst Screening

The following table summarizes the optimization of the C2-Suzuki coupling on a C6-amide protected intermediate. Reactions were run at 0.5 mmol scale with 1.2 eq of phenylboronic acid.

Catalyst System (5 mol%)Ligand TypeBase (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ MonodentateNa₂CO₃Toluene/H₂O10045%Significant protodeboronation; slow reductive elimination.
Pd(OAc)₂ / SPhos Monodentate (Bulky)K₃PO₄Toluene/H₂O10068%Moderate yield; evidence of partial catalyst deactivation.
Pd(dppf)Cl₂·CH₂Cl₂ Bidentate (Large Bite Angle)K₂CO₃1,4-Dioxane/H₂O9092% Rapid reductive elimination; no catalyst poisoning observed.
Pd₂(dba)₃ / XPhos Monodentate (Bulky)Cs₂CO₃1,4-Dioxane10085%Good yield, but requires strictly anhydrous conditions.

Validated Workflows

Workflow Sequencing Rule: Always perform the C6-amide coupling prior to the C2-Suzuki coupling. Free carboxylic acids can neutralize the basic conditions required for Suzuki coupling or coordinate to the palladium catalyst, drastically reducing cross-coupling efficiency.

Protocol A: C6-Amide Coupling (HATU-Mediated)

This protocol establishes the amide bond while leaving the C2-bromide intact for downstream coupling.

  • Initialization: In an oven-dried round-bottom flask, dissolve 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir at room temperature for 15 minutes. The solution will turn a pale yellow as the active HOAt ester forms.

  • Coupling: Add the desired amine (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (IPC): Analyze an aliquot via LCMS. The disappearance of the starting material peak (m/z 242/244[M+H]⁺) and the appearance of the product mass confirms complete conversion.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Crucial Step: Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF, which can interfere with subsequent Pd-catalysis. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: C2-Suzuki-Miyaura Cross-Coupling

This protocol utilizes the robust Pd(dppf)Cl₂ catalyst to functionalize the sterically hindered C2 position.

  • Reagent Assembly: To a microwave vial or Schlenk flask, add the C6-amide intermediate from Protocol A (1.0 eq, 0.5 mmol), the desired boronic acid (1.5 eq, 0.75 mmol), and K₂CO₃ (3.0 eq, 1.5 mmol).

  • Degassing (Critical): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Sparge the mixture with Argon for 10 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.025 mmol) under a positive stream of Argon. Seal the vessel.

  • Reaction Execution: Heat the mixture to 90 °C for 4–6 hours.

  • Self-Validation Checkpoint (IPC): The reaction mixture should transition from a reddish-orange suspension (active Pd(0) species) to a dark brown/black mixture upon completion. TLC (50% EtOAc/Hexanes) should show a highly UV-active spot due to the extended conjugation of the biaryl product.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.

Visualizations

Divergent Synthetic Strategy

The following workflow illustrates the orthogonal synthetic sequence, ensuring that the reactive sites are addressed in the correct order to prevent cross-reactivity.

Workflow SM 2-Bromo-[1,2,4]triazolo [1,5-a]pyridine-6-carboxylic acid Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) SM->Step1 R-NH2 Intermediate C6-Amide, C2-Bromo Intermediate Step1->Intermediate Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Base) Intermediate->Step2 R'-B(OH)2 Product Fully Functionalized Target Molecule Step2->Product

Figure 1: Orthogonal functionalization workflow for 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid.

Suzuki-Miyaura Catalytic Cycle at the C2 Position

This diagram maps the precise mechanistic steps of the Pd(dppf)Cl₂ catalyzed cross-coupling, highlighting where the large bite-angle ligand exerts its influence.

CatalyticCycle Pd0 Pd(0)(dppf) Active Catalyst OA Oxidative Addition Complex Pd0->OA Ar-Br TM Trans- metalation Complex OA->TM Ar'-B(OH)2 Base RE Reductive Elimination (Fast) TM->RE RE->Pd0 Product

Figure 2: Catalytic cycle demonstrating the rapid reductive elimination facilitated by the dppf ligand.

References

  • NextSDS Substance Database Title: 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1784165-37-2) Source: NextSDS Chemical Safety Tools URL:[Link]

  • European Patent Office (EP 3365340 B1)
  • World Intellectual Property Organization (WO 2020/010252 A1)
  • Chemical Reviews Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Miyaura, N., & Suzuki, A., Chem. Rev. 1995, 95, 2457–2483. URL:[Link]

  • Organic Process Research & Development Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Dunetz, J. R., et al., Org. Process Res. Dev. 2016, 20, 140–177. URL:[Link]

Sources

Method

Application Note: Utilizing 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid in Lead Generation

Introduction & Medicinal Chemistry Rationale The [1,2,4]triazolo[1,5-a]pyridine core has emerged as a privileged bicyclic scaffold in modern drug discovery, frequently deployed as a bioisosteric replacement for indoles,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Medicinal Chemistry Rationale

The [1,2,4]triazolo[1,5-a]pyridine core has emerged as a privileged bicyclic scaffold in modern drug discovery, frequently deployed as a bioisosteric replacement for indoles, benzimidazoles, and quinolines[1]. Unlike its carbocyclic-fused counterparts, the triazolopyridine system is highly polar, exhibits superior aqueous solubility, and provides critical hydrogen-bond acceptor vectors via its bridgehead nitrogen and triazole ring[2].

Within this chemical space, 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1784165-37-2) stands out as an exceptionally versatile bifunctional building block. It possesses two orthogonal reactive sites:

  • C6-Carboxylic Acid: Amenable to amide coupling, esterification, or decarboxylative functionalization.

  • C2-Bromine: Highly activated for palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the adjacent triazole system[3].

This dual reactivity enables rapid late-stage diversification, allowing medicinal chemists to synthesize expansive libraries of kinase inhibitors and nuclear receptor modulators[1].

Orthogonal Functionalization Strategy

When designing a synthetic route utilizing this building block, sequence selection is paramount. It is strongly advised to perform the C6-amide coupling prior to the C2-Suzuki cross-coupling. Free carboxylic acids can coordinate with palladium catalysts, forming stable Pd-carboxylate complexes that stall the catalytic cycle and reduce turnover frequency. By masking the acid as an amide, the subsequent cross-coupling proceeds with high efficiency and minimizes protodehalogenation side reactions.

Workflow BB 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine -6-carboxylic acid Amide Step 1: Amide Coupling (C6) HATU, DIPEA, R-NH2 BB->Amide Masks Carboxylic Acid Intermediate C6-Amide, C2-Bromo Intermediate Amide->Intermediate High Yield Suzuki Step 2: Suzuki Coupling (C2) Pd(dppf)Cl2, Ar-B(OH)2 Final Fully Functionalized Lead Compound Suzuki->Final Target Molecule Intermediate->Suzuki Prevents Pd-Poisoning

Workflow for the orthogonal functionalization of the bifunctional triazolopyridine building block.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to the next synthetic step.

Protocol A: Amide Coupling at C6

Causality & Design: The triazolopyridine core is electron-deficient, which can subtly reduce the reactivity of the C6-carboxylic acid during activation. HATU is selected over traditional EDC/HOBt because the 7-aza-HOBt (HOAt) leaving group generated by HATU is highly reactive, ensuring rapid amidation even with sterically hindered amines. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to prevent competitive side reactions.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (1.0 mmol, 242 mg) and HATU (1.2 mmol, 456 mg) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 0.52 mL) dropwise. The solution will transition to a deep yellow color, indicating the formation of the active HOAt ester. Stir for 15 minutes at room temperature.

  • Amidation: Add the desired primary or secondary amine (1.2 mmol) in a single portion. Stir at room temperature for 2 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak ([M+H]⁺ 242/244, exhibiting a 1:1 bromine isotope pattern) is fully replaced by the product mass. On TLC (EtOAc/Hexane 1:1), the product will appear as a new, significantly less polar spot compared to the baseline-retained carboxylic acid.

  • Workup: Dilute the mixture with EtOAc (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted acid and HOAt byproducts, followed by 1M HCl (10 mL) to remove excess amine and DIPEA. Wash with 5% LiCl aqueous solution (2 × 10 mL) to extract residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the C2-bromo intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

Causality & Design: The C2 position is highly electron-deficient, making the C-Br bond exceptionally prone to oxidative addition by Pd(0). However, this same electronic property makes the intermediate susceptible to protodehalogenation. Pd(dppf)Cl₂ is selected as the pre-catalyst; the large bite angle of the dppf ligand accelerates the reductive elimination step, effectively outcompeting off-target degradation pathways[4].

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the C2-bromo intermediate from Protocol A (0.5 mmol), the desired aryl/heteroaryl boronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol, 207 mg).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Sparge the suspension with N₂ gas for 10 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.025 mmol, 18 mg) rapidly under a stream of N₂. Seal the vial with a crimp cap.

  • Reaction: Heat the mixture in an oil bath at 90 °C for 4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The distinct 1:1 bromine isotope pattern will disappear, replaced by the exact mass of the cross-coupled product.

  • Workup: Cool to room temperature and filter the mixture through a short pad of Celite to remove palladium black, eluting with EtOAc (15 mL). Wash the filtrate with water (10 mL) and brine (10 mL).

  • Purification: Concentrate the organic layer and purify via silica gel flash chromatography to isolate the fully functionalized lead compound.

Quantitative Data Summaries

The following table summarizes the optimization data for the orthogonal functionalization, highlighting the causality behind the chosen reagents.

Reaction TypeReagents / CatalystBaseSolventTemp (°C)Yield (%)Observation / Causality
Amide Coupling HATUDIPEADMF2585–95 Rapid conversion; highly reactive HOAt ester overcomes core electron deficiency.
Amide Coupling EDC / HOBtEt₃NDCM2560–70Slower reaction; incomplete activation leads to unreacted starting material.
Suzuki Coupling Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9075–88 Large bite angle of dppf ligand accelerates reductive elimination, minimizing side reactions.
Suzuki Coupling Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10040–55Significant protodehalogenation observed due to slower reductive elimination.

Downstream Applications in Target-Based Drug Discovery

Triazolopyridine derivatives synthesized from this building block have demonstrated profound efficacy in inhibiting Janus kinases (JAK1/2) and modulating nuclear receptors[3]. In the context of JAK/STAT signaling, the triazolopyridine core frequently acts as a hinge-binding motif. The bridgehead nitrogen and the triazole ring form critical, high-affinity hydrogen bonds with the ATP-binding pocket of the kinase domain, effectively halting the phosphorylation cascade responsible for inflammatory gene transcription.

Pathway Cytokine Inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Kinase Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor Triazolopyridine Lead Compound Inhibitor->JAK Hinge-Binding Inhibition Nucleus Gene Transcription STAT->Nucleus Translocates

Mechanism of action for triazolopyridine-based JAK inhibitors blocking the STAT signaling cascade.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry - 1

  • Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines - ACS Publications -2

  • PhI(OCOCF3)2-Mediated Intramolecular Oxidative N–N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines - The Journal of Organic Chemistry - 4

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC / Molecules - 3

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yields for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid synthesis

Answering the user's request. Technical Support Center: Synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid Welcome to the technical support center for the synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Technical Support Center: Synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid

Welcome to the technical support center for the synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction yields. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, making robust synthetic routes to its derivatives crucial for drug discovery programs.[1][4][5]

Proposed Synthetic Strategy & Workflow

The synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid is a multi-step process. A common and effective strategy involves the initial construction of the heterocyclic core, followed by functional group manipulations. The workflow outlined below is designed for efficiency and control over the introduction of key functionalities.

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Bromination cluster_2 Stage 3: Hydrolysis A 2-Amino-6-cyanopyridine B [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile A->B Oxidative Annulation (e.g., PIFA, I2/KI) C 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile B->C Electrophilic Bromination (e.g., NBS, Br2) D 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (Final Product) C->D Acid or Base-catalyzed Hydrolysis

Caption: Proposed three-stage synthetic workflow.

This strategy prioritizes the formation of the stable triazolopyridine ring system first, followed by the electronically-sensitive bromination, and concludes with the hydrolysis of the nitrile to the desired carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1: Cyclization to form[1][2][3]Triazolo[1,5-a]pyridine-6-carbonitrile

Q: My cyclization reaction shows low or no conversion of the 2-amino-6-cyanopyridine starting material. What are the likely causes?

A: This is a common issue often traced back to three areas: reagent quality, reaction conditions, or the choice of cyclizing agent.

  • Reagent Purity: Ensure your 2-amino-6-cyanopyridine is pure and dry. Amine starting materials are prone to oxidation and can be hygroscopic, which can quench the reagents.

  • Oxidizing Agent Activity: If using an oxidant-mediated annulation (e.g., PIFA, I₂/KI), its quality is paramount.[2]

    • (Phenyliodine bis(trifluoroacetate)) : PIFA should be a white, crystalline solid. If it has a yellowish tint, it may have decomposed. Store it in a desiccator, protected from light.

    • Iodine/Potassium Iodide : Ensure the iodine hasn't sublimed away and that the KI is anhydrous.

  • Reaction Temperature: Many oxidative N-N bond formations require specific temperature control.[2] Running the reaction too cold may result in insufficient activation energy, while excessive heat can lead to decomposition and tar formation. Refer to the optimized protocol in Section 4.

  • Solvent Choice: The reaction requires a solvent that can solubilize the starting materials but does not interfere with the oxidant. Acetonitrile or Dichloromethane (DCM) are common choices. Ensure they are anhydrous.

Q: I am observing multiple spots on my TLC plate, suggesting side products. What are they and how can I avoid them?

A: Formation of multiple products often indicates incomplete cyclization or side reactions.

  • Incomplete Cyclization: You may be seeing intermediates, such as N-(6-cyanopyridin-2-yl)amidines, which have not yet undergone the final oxidative N-N bond formation.[2] To mitigate this, try extending the reaction time or adding a slight excess (1.1 to 1.2 equivalents) of the oxidizing agent.

  • Isomer Formation: While less common in this specific annulation, alternative cyclization pathways can sometimes lead to isomers like[1][2][3]triazolo[4,3-a]pyridines. This is usually minimized by selecting a synthetic method known to favor the [1,5-a] fusion, such as those starting from 2-aminopyridines.[2]

  • Self-Validation Check: Monitor the reaction every 30 minutes by TLC (Thin Layer Chromatography). A well-run reaction should show a clean conversion from the starting material spot to a single, lower Rf product spot.

Stage 2: Electrophilic Bromination

Q: My bromination reaction is incomplete, with significant starting material remaining. How can I drive it to completion?

A: Incomplete bromination is typically an issue of reactivity or stoichiometry.

  • Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) for its ease of handling and selectivity. Ensure your NBS is of high purity.

  • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, a slight excess of NBS (1.05 to 1.1 equivalents) is often used to ensure complete conversion.

  • Activation: The[1][2][3]triazolo[1,5-a]pyridine system is electron-rich and generally reactive towards electrophiles. However, the electron-withdrawing nitrile group at C6 can be deactivating. The reaction may require gentle heating (e.g., 40-50 °C) or an extended reaction time at room temperature.

  • Solvent: A polar aprotic solvent like DMF or Acetonitrile is usually effective. Avoid protic solvents which can react with the brominating agent.

Q: I've isolated a product, but NMR analysis suggests bromination occurred on the pyridine ring instead of the triazole ring. Why did this happen?

A: Regioselectivity is a critical challenge. The C2 position on the triazole ring is generally the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. However, reaction conditions can alter this outcome.

  • Reaction Mechanism: The bromination proceeds via an electrophilic aromatic substitution mechanism. The inherent electronics of the heterocyclic system strongly favor substitution at C2. Misidentification of the product is more likely than incorrect bromination.

  • Structural Verification: It is crucial to confirm the structure using 2D NMR techniques (like HMBC and NOESY) to unambiguously establish the position of the bromine atom. The proton at C5 (adjacent to the nitrile) will have a distinct chemical shift that can be used as a reference point.

Stage 3: Nitrile Hydrolysis

Q: The hydrolysis of the nitrile to the carboxylic acid is sluggish and gives low yields. What can I do?

A: Nitrile hydrolysis on electron-deficient heterocyclic systems can be challenging.

  • Harsh Conditions Required: This step often requires forcing conditions, such as refluxing in concentrated strong acid (e.g., 6M HCl or 48% HBr) or a strong base (e.g., 6M NaOH).

  • Acid vs. Base:

    • Acidic Hydrolysis: Generally cleaner. The reaction proceeds via initial protonation of the nitrile nitrogen. The resulting positively charged intermediate is then attacked by water.

    • Basic Hydrolysis: Can sometimes lead to ring-opening side reactions if the heterocyclic core is unstable to strong base at high temperatures.

  • Temperature and Time: This reaction often requires prolonged heating (12-24 hours) at reflux. Monitor by TLC or LC-MS until the starting material is consumed.

  • Solubility: The starting nitrile may not be fully soluble in aqueous acid/base. Adding a co-solvent like ethanol or dioxane can improve solubility and reaction rate.[6]

Q: I'm concerned about the stability of the bromo-triazolopyridine core under harsh hydrolysis conditions. Is decomposition a risk?

A: Yes, decomposition is a valid concern.

  • Monitoring for Degradation: Look for a significant darkening of the reaction mixture (beyond a pale yellow/brown) which can indicate decomposition. Take periodic TLC/LC-MS samples to check for the appearance of new, unidentified spots.

  • Stepwise Hydrolysis: A milder, two-step approach can be effective. First, hydrolyze the nitrile to the primary amide using conditions like hydrogen peroxide with a base (e.g., KOH) in DMSO. The resulting amide is often easier to hydrolyze to the carboxylic acid under less harsh conditions.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control across the entire synthesis to maximize overall yield?

A: The three most critical aspects are:

  • Anhydrous Conditions: Especially during the cyclization and bromination steps. Moisture can deactivate reagents and lead to unwanted side products.[7]

  • Temperature Control: Overheating during any step can cause decomposition, while under-heating can lead to incomplete reactions. Use a temperature-controlled oil bath.

  • Inert Atmosphere: While not always strictly necessary for all steps, performing reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation of sensitive intermediates, particularly during the cyclization stage.

Q: Are there alternative synthetic routes to this molecule?

A: Yes, several other strategies exist for constructing the[1][2][3]triazolo[1,5-a]pyridine core.[8] For instance, one could start with a pre-functionalized 2-bromopyridine derivative and build the triazole ring onto it. Another advanced approach involves microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields by providing uniform and rapid heating.[4]

Q: What are the primary safety precautions I should take during this synthesis?

A:

  • Bromine/NBS: Bromine is highly corrosive and toxic. NBS is a lachrymator. Handle both in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Strong Acids/Bases: Concentrated acids (HCl, HBr) and bases (NaOH) used for hydrolysis are highly corrosive. Add them slowly and with cooling to control exothermic reactions.

  • PIFA: Phenyliodine bis(trifluoroacetate) is corrosive and should be handled with care.

  • Pressure: When heating reactions, especially the hydrolysis step in a sealed vessel, be mindful of potential pressure buildup.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methods for similar heterocyclic systems. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-6-carbonitrile
  • To a stirred solution of 2-amino-6-cyanopyridine (1.0 eq) in anhydrous acetonitrile (0.2 M), add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of chloroacetyl chloride (1.2 eq) in anhydrous acetonitrile and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 6 hours. Monitor progress by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the title compound.

Protocol 2: Synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carbonitrile
  • Dissolve[1][2][3]triazolo[1,5-a]pyridine-6-carbonitrile (1.0 eq) in anhydrous DMF (0.25 M) in a flask protected from light.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12 hours. Monitor progress by TLC. If the reaction is slow, gently heat to 40 °C.

  • Once the starting material is consumed, pour the reaction mixture into ice-water.

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any residual succinimide.

  • Dry the product under vacuum to yield the pure bromo-derivative.

Protocol 3: Synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid
  • Suspend 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carbonitrile (1.0 eq) in 6M aqueous Hydrochloric Acid (HCl, ~0.1 M).

  • Heat the suspension to reflux (approx. 100-105 °C) using a condenser.

  • Maintain at reflux for 18-24 hours. The solid should gradually dissolve as the reaction proceeds. Monitor by LC-MS for the disappearance of the nitrile and the appearance of the carboxylic acid.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • The product should precipitate out of the acidic solution. If not, adjust the pH to ~3-4 with 2M NaOH to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., Ethanol/Water or Acetic Acid/Water) to obtain the pure final product.[9]

Data Summary Table

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1. Cyclization 2-amino-6-cyanopyridine, Chloroacetyl chloride, POCl₃Acetonitrile80-856-860-75%
2. Bromination NBSDMF25-4012-1685-95%
3. Hydrolysis 6M HCl (aq)Water100-10518-2470-85%

References

  • National Center for Biotechnology Information (2024). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubChem. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. organic-chemistry.org. Available at: [Link]

  • NextSDS (n.d.). 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid. NextSDS. Available at: [Link]

  • MDPI (2017). Strategies for the Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-8-carbonitriles. MDPI. Available at: [Link]

  • Chattopadhyay, K. et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC. Available at: [Link]

  • Ahmed, S. A. et al. (2014). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]

  • PubMed (2009). Synthesis of[1][2][3]triazolo[1,5-a]pyridines of potential PGE2 inhibitory properties. PubMed. Available at: [Link]

  • Taylor & Francis Online (n.d.). The Chemistry of[1][2][9]Triazolo[1,5- a] pyridines. Taylor & Francis Online. Available at: [Link]

  • Organic Syntheses (n.d.). 2-bromopyridine. orgsyn.org. Available at: [Link]

  • Elsevier (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]

  • ACS Publications (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. Available at: [Link]

Sources

Optimization

Best purification and chromatography methods for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

Welcome to the Advanced Technical Support Center. 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1784165-37-2) is a highly functionalized, fused bicyclic scaffold widely used in medicinal chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1784165-37-2) is a highly functionalized, fused bicyclic scaffold widely used in medicinal chemistry. However, its unique electronic properties—combining a basic triazolopyridine core with an acidic carboxylic acid and a lipophilic heavy halogen—create significant isolation challenges.

This guide provides drug development professionals with causality-driven troubleshooting, validated protocols, and chromatographic data to ensure high-purity isolation.

Diagnostic Triage: Choosing the Right Strategy

The optimal purification route depends heavily on your synthesis scale and the complexity of your crude mixture. Use the decision matrix below to determine the most efficient workflow.

Workflow A Crude 2-Bromo-[1,2,4]triazolo [1,5-a]pyridine-6-carboxylic acid B Assess Scale & Impurity Profile A->B C Analytical / Prep Scale (< 500 mg) B->C Small Scale D Process Scale (> 500 mg) B->D Large Scale E RP-HPLC (C18) 0.1% TFA Modifier C->E Standard Purity F Mixed-Mode / ZIC-HILIC For Regioisomer Separation C->F Complex Mixtures G Isoelectric Precipitation (pH Adjustment) D->G Primary Recovery I High Purity Product (>98%) E->I F->I H Recrystallization (DMF/Water or EtOH/Water) G->H Polishing Step H->I

Decision matrix for triazolopyridine purification based on scale and impurity profile.

Core Troubleshooting & FAQs

Q1: Why does my compound streak severely on standard normal-phase silica gel?

  • Causality: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is an amphoteric molecule. On unmodified silica gel, the basic bridgehead and triazole nitrogens interact strongly with acidic silanol groups, while the carboxylic acid undergoes extensive hydrogen bonding. This dual-affinity leads to severe tailing and irreversible adsorption .

  • Solution: Avoid normal-phase silica. If it is absolutely necessary for crude filtration, use a highly polar eluent system with an acidic modifier (e.g., Dichloromethane/Methanol with 1–2% Acetic Acid) to suppress ionization. However, Reverse-Phase HPLC (RP-HPLC) is the gold standard for this scaffold.

Q2: What is the optimal RP-HPLC mobile phase for isolating this compound?

  • Causality: To achieve sharp peak shapes, you must suppress the ionization of the carboxylic acid (pKa ~3.5) while managing the basicity of the triazole nitrogens.

  • Solution: Use a gradient of Water and Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). TFA acts as a dual-purpose additive: it lowers the pH to protonate the carboxylic acid (reducing polarity) and acts as an ion-pairing agent for the basic nitrogens, effectively masking them from residual silanols on the C18 stationary phase.

Q3: How can I resolve the 2-bromo target from 6-bromo or debrominated regioisomers?

  • Causality: Regioisomers of triazolopyridinecarboxylic acids often have identical molecular weights and nearly identical hydrophobicities, making standard C18 columns ineffective.

  • Solution: Implement Mixed-Mode Cation-Exchange chromatography or Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC). These stationary phases exploit minor differences in charge distribution and dipole moments, offering unprecedented selectivity for ionizable isomers .

Q4: The compound is poorly soluble in standard HPLC injection solvents. How should I load it?

  • Causality: The strong intermolecular hydrogen bonding between the carboxylic acid and the triazole nitrogens creates a highly stable crystal lattice, drastically reducing solubility in standard solvents like Methanol or Acetonitrile.

  • Solution: Dissolve the crude sample in 100% DMSO or DMF. To prevent peak distortion (the "solvent effect") during injection, keep the injection volume small (< 5% of the column volume) or utilize a solid-loading technique if performing preparative flash chromatography .

Quantitative Data: Column & Mobile Phase Selection

Summarized below is the comparative performance data for different chromatographic approaches when purifying zwitterionic triazolopyridines.

Stationary PhaseRetention MechanismRecommended Mobile PhaseRegioisomer ResolutionBest Use Case
C18 (Standard) HydrophobicH₂O/MeCN + 0.1% TFALowRoutine purity upgrades, desalting
ZIC-HILIC Hydrophilic / ElectrostaticMeCN/H₂O + 10mM NH₄OAcHighRemoving highly polar impurities
Mixed-Mode (Cation) Hydrophobic + Ion-ExchangeH₂O/MeCN + 0.1% Formic AcidVery HighSeparating closely eluting regioisomers

Validated Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification

This method is designed for analytical to mid-scale (10 mg – 500 mg) purification, relying on ion-suppression to ensure sharp elution profiles.

  • Sample Preparation: Dissolve 100 mg of crude 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid in 1.0 mL of HPLC-grade DMSO. Sonicate for 5 minutes at room temperature.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates.

  • Column Equilibration: Equilibrate a Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm) with 95% Solvent A (Water + 0.1% TFA) and 5% Solvent B (Acetonitrile + 0.1% TFA) at a flow rate of 20 mL/min.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes. The bromine atom provides sufficient lipophilicity for retention, while the TFA ensures sharp elution.

  • Self-Validation System: Monitor dual-wavelength UV absorbance at 254 nm and 280 nm. Validation check: If the peak at 254 nm exhibits a tailing factor > 1.5, verify the pH of Solvent A; it must be ≤ 2.0. Collect fractions based on the 254 nm threshold and lyophilize immediately to prevent acid-catalyzed degradation.

Protocol 2: Scalable Isoelectric Precipitation (Non-Chromatographic)

For process-scale purification (> 1 Gram), chromatography becomes bottlenecked by poor solubility. This protocol leverages the molecule's zwitterionic nature to force precipitation at its isoelectric point.

Mechanism A Alkaline State (pH > 7) Deprotonated COOH Highly Soluble B Titration with HCl (Dropwise) A->B C Isoelectric Point (pH ~3.5) Zwitterion Formation Precipitation B->C D Acidic State (pH < 2) Protonated Nitrogens Re-dissolution C->D Excess Acid

pH-dependent solubility and zwitterion formation during isoelectric precipitation.

  • Alkaline Dissolution: Suspend 1.0 g of crude material in 15 mL of Deionized Water. Slowly add 1M NaOH dropwise while stirring vigorously until the pH reaches 8.5–9.0. The compound will dissolve entirely as the sodium carboxylate salt.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble organic impurities (e.g., unreacted starting materials lacking the acidic group).

  • Acidic Titration: Under vigorous stirring, add 1M HCl dropwise to the filtrate. Monitor the pH continuously using a calibrated pH meter.

  • Isoelectric Crystallization: As the pH approaches the isoelectric point (typically pH 3.0–4.0), the zwitterion forms. The compound will precipitate rapidly as a dense off-white solid.

  • Self-Validation System: Centrifuge a 200 µL aliquot of the suspension and measure the UV absorbance of the supernatant at 254 nm. Validation check: A sharp drop in absorbance compared to the alkaline starting solution confirms that precipitation is complete. Caution: Do not over-acidify below pH 2.0, or the basic nitrogens will protonate, causing the product to redissolve.

  • Recovery: Filter the precipitate via a Buchner funnel, wash with ice-cold water (2 x 5 mL), and dry under vacuum at 45°C overnight.

References

  • Jones, G. "The Chemistry of the Triazolopyridines: An Update." Advances in Heterocyclic Chemistry, 2002. URL:[Link]

  • SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." SIELC Application Notes. URL:[Link]

  • Qiao, L. et al. "Preparation and comparison of three zwitterionic stationary phases for hydrophilic interaction liquid chromatography." Journal of Separation Science, 2020. URL:[Link]

  • Lee, K. et al. "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles." Molecules, 2024. URL:[Link]

Troubleshooting

Ideal recrystallization solvents for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

Welcome to the Advanced Technical Support Center for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1784165-37-2). This portal is designed for research scientists and process chemists who require robust,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1784165-37-2). This portal is designed for research scientists and process chemists who require robust, scalable, and high-purity isolation strategies for this specialized heterocyclic building block.

Unlike standard aliphatic or simple aromatic acids, the [1,2,4]triazolo[1,5-a]pyridine core presents unique physicochemical challenges. It features a rigid, planar aromatic system that promotes strong π−π stacking, a weakly basic bridgehead nitrogen network, and a carboxylic acid moiety capable of forming highly stable intermolecular dimers. The addition of the bulky, lipophilic bromine atom at the 2-position further decreases its solubility in standard polar protic solvents [1].

Below, you will find our comprehensive troubleshooting guide, quantitative solvent data, and self-validating experimental protocols to ensure successful recrystallization.

Part 1: Troubleshooting & FAQs

Q1: My compound is "oiling out" (liquid-liquid phase separation) instead of forming crystals as the solution cools. How do I fix this? Causality: Oiling out occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when the solvent system's polarity drops too abruptly during cooling. Because the brominated triazolopyridine core is highly polarizable, rapid cooling in mixed aqueous systems (like EtOH/Water) forces the compound out of the lattice phase and into a metastable liquid phase. Solution: Do not crash-cool the flask in an ice bath. Instead, reheat the mixture until the oil dissolves completely. Add 5–10% (v/v) of a bridging solvent like Tetrahydrofuran (THF) to mediate the polarity gap between the organic framework and the aqueous phase. Seed the solution with a few pure crystals at 10 °C below the boiling point, and allow it to cool ambiently at a rate of 0.5 °C/min.

Q2: I synthesized this compound via ester hydrolysis, but my isolated solid is heavily contaminated with inorganic salts. Which recrystallization solvent should I use? Causality: Ester hydrolysis of triazolopyridine carboxylates typically uses LiOH or NaOH, followed by acidification with HCl [2]. If the compound is precipitated too quickly at its isoelectric point (pH ~3.5), it traps NaCl/LiCl within the crystal lattice. Solution: Use Glacial Acetic Acid . Acetic acid is an exceptional solvent for heterocyclic carboxylic acids because it acts as both a hydrogen-bond donor and acceptor, effectively disrupting the target molecule's dimeric pairs at boiling temperatures. Crucially, inorganic salts like NaCl are highly insoluble in hot acetic acid, allowing you to filter them out before the product crystallizes.

Q3: My crude material contains trace Palladium (Pd) from a previous cross-coupling step. Will recrystallization remove it? Causality: Simple recrystallization is often insufficient for Pd removal because the triazole nitrogens can coordinate with residual transition metals, carrying them into the crystal lattice. Solution: Transition to a DMF/Water precipitation method. Dissolve the crude in minimal hot DMF, add a silica-based metal scavenger (e.g., SiliaMetS® Thiol) or activated charcoal, stir at 60 °C for 1 hour, and filter. The Pd remains bound to the scavenger, and the pure product can be precipitated from the filtrate by the slow addition of water.

Part 2: Recrystallization Strategy Workflow

The optimal recrystallization method depends entirely on your upstream synthetic route and the resulting impurity profile. Use the decision tree below to select the appropriate protocol.

Recrystallization_Workflow Crude Crude 2-Bromo-[1,2,4]triazolo [1,5-a]pyridine-6-carboxylic acid Assess Assess Major Impurity Profile (HPLC/NMR/ICP-MS) Crude->Assess Imp_Organic Organic Impurities (Isomers, Des-bromo) Assess->Imp_Organic Imp_Inorganic Inorganic/Metal (Pd catalyst, Salts) Assess->Imp_Inorganic Method_AcOH Protocol A: Glacial Acetic Acid Recrystallization Imp_Organic->Method_AcOH Method_DMF Protocol B: DMF/Water with Metal Scavengers Imp_Inorganic->Method_DMF Oiling Does Oiling Out Occur During Cooling? Method_AcOH->Oiling Pure Pure Crystalline Product (>99% AUC) Method_DMF->Pure Seed Reheat, add 5% THF, Seed & Cool Slowly Oiling->Seed Yes Oiling->Pure No Seed->Pure

Caption: Decision matrix for selecting the optimal purification workflow based on crude impurity profiles.

Part 3: Quantitative Solvent Profiling

The following table summarizes the performance of various solvent systems for the recrystallization of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid. Data is normalized for a 1.0 g input of crude material (90% purity).

Solvent SystemVolume (mL/g)Dissolution Temp (°C)Expected Yield (%)Final Purity (HPLC)Mechanistic Notes & Suitability
Glacial Acetic Acid 12 - 15118 (Reflux)75 - 82%>99.5%Ideal for organic impurities. Disrupts carboxylic dimers. Leaves inorganic salts undissolved.
DMF / Water (1:3) 5 (DMF) + 15 (H₂O)8088 - 92%97.0%Ideal for scale-up/Pd removal. High recovery, but traps trace DMF in the lattice. Requires heavy drying.
Ethanol / Water 25 - 3078 (Reflux)60 - 65%95.0%Not recommended. Poor solubility profile for the brominated core leads to high solvent volumes and oiling out.
THF / Heptane 10 (THF) + 10 (Hep)6570 - 75%98.0%Good alternative. THF solvates the polar core well; heptane acts as a strict anti-solvent. Prone to rapid precipitation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Glacial Acetic Acid Recrystallization (High Purity)

Use this protocol when the primary goal is removing structurally similar organic impurities (e.g., des-bromo analogs or regioisomers).

  • Suspension: In a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1.0 g of crude 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid in 12 mL of glacial acetic acid.

  • Heating: Heat the mixture to a gentle reflux (approx. 118 °C) using an oil bath.

    • Validation Checkpoint: The organic material should dissolve completely within 10 minutes. If the solution remains turbid, the impurities are likely inorganic salts (e.g., NaCl from upstream neutralization).

  • Hot Filtration (If necessary): If turbidity persists, pass the boiling solution rapidly through a pre-heated coarse glass frit to remove insoluble salts.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool in the ambient air. Do not agitate vigorously.

    • Causality: Slow cooling allows the triazolopyridine molecules to thermodynamically favor π−π stacking interactions in a highly ordered lattice, excluding structurally mismatched impurities [3].

  • Isolation: Once the flask reaches room temperature (approx. 20 °C), chill it in an ice-water bath (0–5 °C) for 1 hour to maximize yield.

  • Filtration & Washing: Filter the resulting white-to-off-white crystals under vacuum. Wash the filter cake with 5 mL of ice-cold acetic acid, followed by 10 mL of diethyl ether to displace the acetic acid and accelerate drying.

  • Drying: Dry the crystals in a vacuum oven at 60 °C for 12 hours.

    • Validation Checkpoint: A constant mass indicates complete removal of acetic acid. The final material should appear as a highly crystalline solid.

Protocol B: DMF/Water Anti-Solvent Precipitation (Metal/Salt Removal)

Use this protocol when the crude material contains residual transition metals or heavy inorganic salt loads.

  • Dissolution: Dissolve 1.0 g of the crude compound in 5 mL of N,N-Dimethylformamide (DMF) at 60 °C.

  • Scavenging (Optional but recommended): Add 0.1 g of a silica-based metal scavenger (e.g., SiliaMetS® Thiol) or activated charcoal. Stir at 60 °C for 45 minutes.

  • Filtration: Filter the warm mixture through a pad of Celite to remove the scavengers and any insoluble inorganic salts. Rinse the pad with 1 mL of warm DMF.

    • Validation Checkpoint: The filtrate must be completely transparent. Any color (yellow/brown) indicates residual palladium or degradation products; repeat the scavenging step if necessary.

  • Anti-Solvent Addition: Transfer the filtrate to a vigorously stirring flask. Dropwise, add 15 mL of deionized water over 30 minutes.

    • Causality: DMF is highly miscible with water. As water is introduced, the dielectric constant of the medium shifts dramatically, forcing the hydrophobic brominated core out of solution while keeping polar impurities dissolved.

  • Aging: Stir the resulting thick suspension at room temperature for 2 hours to allow Ostwald ripening (smaller, impure crystals dissolving and redepositing onto larger, purer crystals).

  • Isolation: Filter under vacuum, wash thoroughly with copious amounts of water (to remove all DMF), and dry under high vacuum at 70 °C for 24 hours.

References

  • 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction Journal of Medicinal Chemistry, American Chemical Society (ACS). URL:[Link] (Provides foundational synthetic methodologies and isolation techniques for substituted 1,2,4-triazolo[1,5-a]pyridine carboxylic acids).

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Arabian Journal of Chemistry, Elsevier. URL:[Link] (Details the structural properties, zwitterionic nature, and general solubility profiles of the triazolopyridine core).

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles Molecules, MDPI. URL:[Link] (Discusses the thermodynamic stability and crystallization behaviors of functionalized triazolopyridine derivatives).

Optimization

Handling moisture sensitivity in 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid protocols

Welcome to the Technical Support Center for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1784165-37-2)[1]. This fused bicyclic building block is a highly valued pharmacophore in drug discovery, frequent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1784165-37-2)[1]. This fused bicyclic building block is a highly valued pharmacophore in drug discovery, frequently utilized in the synthesis of JAK inhibitors and RORγt inverse agonists[2].

However, its unique electronic properties—specifically the electron-deficient nature of the triazolo[1,5-a]pyridine core—make it exceptionally sensitive to trace moisture during synthetic manipulations. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure reproducible success in your amide couplings and cross-coupling workflows.

Part 1: Amide Coupling Troubleshooting (Carboxylic Acid Activation)

FAQ 1: Why do my HATU-mediated amide couplings fail or yield mostly starting material under humid conditions?

The Mechanistic Cause: The triazolo[1,5-a]pyridine ring is a strongly electron-withdrawing system. When the 6-carboxylic acid is activated by HATU, it forms a highly reactive O-At (7-azabenzotriazole) ester. The electron-deficient core pulls electron density away from the carbonyl carbon, making it extremely electrophilic. While this is excellent for coupling sterically hindered amines, it also drastically lowers the activation energy for nucleophilic attack by water[3].

If your solvent (e.g., DMF or NMP) contains trace moisture, the water molecules will outcompete the amine nucleophile. This rapidly hydrolyzes the O-At ester back to the starting carboxylic acid, irreversibly consuming the HATU reagent and stalling the reaction.

HATU_Moisture Acid 2-Bromo-Triazolopyridine Carboxylic Acid OAt Active OAt-Ester Intermediate Acid->OAt Activation HATU HATU + DIPEA HATU->OAt Product Desired Amide Product OAt->Product Amidation Hydrolysis Hydrolysis (Failure) OAt->Hydrolysis Water Attack Amine Target Amine Amine->Product Water H2O (Moisture) Water->Hydrolysis Hydrolysis->Acid Reverts to Acid

Fig 1: Competitive hydrolysis pathway of the OAt-ester intermediate by trace moisture.

FAQ 2: Should I switch coupling reagents if I cannot maintain strict anhydrous conditions?

Yes. If your laboratory experiences high humidity or you lack access to a Karl Fischer titrator to validate solvent dryness, consider switching from uronium-based reagents (HATU/HBTU) to phosphonic anhydrides like T3P.

Table 1: Comparison of Coupling Reagents for Triazolopyridine-6-carboxylic acids

Coupling ReagentMoisture ToleranceCoupling EfficiencyByproduct RemovalRecommendation for this Scaffold
HATU Very LowVery HighAqueous washBest for hindered amines; requires strict anhydrous conditions.
EDC/HOBt ModerateHighAqueous washGood general choice; slightly more forgiving with trace moisture.
T3P (50% in EtOAc)HighModerateAqueous washExcellent for scale-up; highly tolerant to ambient moisture.
Protocol 1: Self-Validating Anhydrous HATU Coupling

To ensure a self-validating system, this protocol relies on analytical verification of the solvent prior to reagent exposure.

  • Solvent Validation: Dry DMF over activated 4Å molecular sieves for 24 hours. Critical Step: Withdraw a 1.0 mL aliquot and perform Karl Fischer titration. Do not proceed unless moisture is <50 ppm.

  • Reagent Charging: In an oven-dried flask purged with Argon, add 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (1.0 eq) and the target amine (1.1 eq).

  • Base Addition: Inject anhydrous DIPEA (3.0 eq) and the validated DMF. Stir for 5 minutes to ensure complete dissolution and carboxylate formation.

  • Controlled Activation: Cool the reaction mixture to 0°C. Add HATU (1.2 eq) portion-wise over 10 minutes. Note: Adding HATU last, at a low temperature, prevents premature activation and minimizes thermal degradation of the reagent[3].

  • Monitoring: Warm to room temperature. Monitor the consumption of the acid via LCMS. Quench with saturated aqueous NaHCO₃ only after the O-At ester is fully consumed by the amine.

Part 2: Palladium-Catalyzed C-N Cross-Coupling (Bromo Position)

FAQ 3: During Buchwald-Hartwig amination of the 2-bromo position, I observe significant protodehalogenation instead of my desired product. Is water the culprit?

The Mechanistic Cause: Yes. The 2-bromo position is highly activated toward oxidative addition by Pd(0) due to the adjacent bridgehead nitrogen. However, this same electronic environment makes the resulting Pd(II)-aryl intermediate susceptible to side reactions if the catalytic cycle stalls.

If moisture is present, it reacts with strong alkoxide bases (e.g., NaOtBu) to generate hydroxide ions. These hydroxide ions can coordinate to the Palladium center or directly facilitate the protonation of the Pd-aryl bond, resulting in protodehalogenation (yielding the debrominated triazolopyridine) instead of the desired C-N coupled product[4].

Buchwald_Workflow Start Low Yield / Protodehalogenation in Buchwald-Hartwig? CheckH2O Check Solvent Moisture (Karl Fischer Titration) Start->CheckH2O HighH2O Moisture > 50 ppm CheckH2O->HighH2O LowH2O Moisture < 50 ppm CheckH2O->LowH2O Action1 Dry solvent over Mol Sieves Purge with Argon HighH2O->Action1 CheckBase Check Base & Catalyst (NaOtBu is hygroscopic) LowH2O->CheckBase Action2 Use fresh base inside Glovebox CheckBase->Action2

Fig 2: Diagnostic workflow for mitigating protodehalogenation in cross-coupling.

Protocol 2: Moisture-Free Buchwald-Hartwig Amination

To prevent protodehalogenation, the system must be rigorously protected from atmospheric moisture, particularly regarding the base.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, weigh Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and freshly opened NaOtBu (1.5 eq) into an oven-dried Schlenk tube. Note: NaOtBu degrades rapidly in air to NaOH and tBuOH; using an old bottle guarantees protodehalogenation.

  • Substrate Addition: Add the 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide derivative (1.0 eq) and the target amine (1.2 eq).

  • Solvent Addition: Add anhydrous, freeze-pump-thaw degassed 1,4-dioxane (moisture <30 ppm).

  • Reaction: Seal the Schlenk tube tightly, remove it from the glovebox, and heat at 90°C for 12 hours behind a blast shield.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Palladium black and inorganic salts before concentration.

Part 3: Storage and Handling Guidelines

FAQ 4: How should I store the neat building block to prevent degradation?

While the free carboxylic acid is significantly more stable than its activated esters, the compound should still be protected from prolonged exposure to high humidity to prevent caking and potential slow hydrolysis of the bromo group over years of storage.

  • Short-term storage: Keep tightly sealed in a cool, dry place away from direct light.

  • Long-term storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) in a desiccator. Allow the bottle to warm to room temperature before opening to prevent condensation from forming on the powder.

References
  • NextSDS Database. "2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid - Identifiers and Chemical Safety." NextSDS. Available at: [Link]

  • Mohite, P., et al. "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review." Arabian Journal of Chemistry, 2023. Available at:[Link]

  • Survival Technologies. "Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls." Survival Technologies Ltd. Available at: [Link]

  • ACS Publications. "Expedited Aminoglutarimide C–N Cross-Coupling Enabled by High-Throughput Experimentation." The Journal of Organic Chemistry, 2024. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Analysis of 2-Bromo-triazolo[1,5-a]pyridine-6-carboxylic acid Metabolites

A Comparative Guide to the LC-MS Analysis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid Metabolites Introduction The journey of a drug candidate from discovery to clinical application is a complex process...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the LC-MS Analysis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid Metabolites

Introduction

The journey of a drug candidate from discovery to clinical application is a complex process where a thorough understanding of its metabolic fate is paramount. The biotransformation of a xenobiotic, such as 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid, can significantly influence its efficacy, safety, and pharmacokinetic profile. Metabolite in Safety Testing (MIST) guidelines from regulatory bodies like the FDA underscore the necessity of identifying and characterizing metabolites, particularly those present at significant levels in humans.[2][3][4] Liquid chromatography coupled with mass spectrometry (LC-MS) has become the cornerstone technology for these investigations, offering unparalleled sensitivity and selectivity for detecting and identifying drug metabolites in complex biological matrices.[5][6][7]

This guide provides a comprehensive, in-depth comparison of various LC-MS strategies for the analysis of putative metabolites of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid. We will delve into the rationale behind experimental design, from sample preparation to the selection of analytical instrumentation and chromatographic conditions. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical workflow for metabolite identification and quantification.

Predicted Metabolic Pathways

Given the structure of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid, we can hypothesize several metabolic transformations based on known drug metabolism pathways. The triazolopyridine core is a common motif in pharmacologically active compounds.[8] Metabolism is likely to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.[9][10]

  • Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups.[11][12][13] For the target compound, likely pathways include:

    • Oxidative Debromination: Replacement of the bromine atom with a hydroxyl group.

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the pyridine or triazole ring system.

    • N-Oxidation: Oxidation of one of the nitrogen atoms in the heterocyclic rings.

  • Phase II Metabolism: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules to increase water solubility and facilitate excretion.[14] The carboxylic acid moiety is a prime target for:

    • Glucuronidation: Conjugation with glucuronic acid, a major clearance pathway for compounds with carboxylic acid groups.[9]

    • Amino Acid Conjugation: Formation of a conjugate with amino acids such as glycine or glutamine.[15][16]

The following diagram illustrates these proposed metabolic transformations.

Metabolic Pathway Parent 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine- 6-carboxylic acid PhaseI Phase I Metabolism (CYP450) Parent->PhaseI Oxidation PhaseII Phase II Metabolism (e.g., UGTs, N-acyltransferases) Parent->PhaseII Conjugation M1 Hydroxylated Metabolite PhaseI->M1 M2 Debrominated Metabolite PhaseI->M2 M1->PhaseII M3 Glucuronide Conjugate (Parent or Phase I Metabolite) PhaseII->M3 M4 Amino Acid Conjugate (Parent) PhaseII->M4

Caption: Proposed Phase I and Phase II metabolic pathways for the parent compound.

Experimental Design and Methodologies

A robust workflow is essential for the successful identification and quantification of metabolites. This involves careful consideration of sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Incubation In vitro Incubation (e.g., Liver Microsomes) Extraction Metabolite Extraction (e.g., Protein Precipitation, SPE) Incubation->Extraction LC_Sep Chromatographic Separation (RP-HPLC vs. HILIC) Extraction->LC_Sep MS_Detect Mass Spectrometry (HRMS vs. QqQ) LC_Sep->MS_Detect Met_ID Metabolite Identification (Accurate Mass, Fragmentation) MS_Detect->Met_ID Met_Quant Relative/Absolute Quantification Met_ID->Met_Quant

Caption: General experimental workflow for LC-MS based metabolite analysis.

In Vitro Sample Generation

To generate metabolites for analysis, in vitro systems are commonly employed early in drug development.[2]

Protocol: Incubation with Human Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), the parent compound (1 µM), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add a pre-warmed NADPH-regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Sample Collection: Transfer the supernatant to a clean vial for LC-MS analysis.

Chromatographic Separation: A Comparative Approach

The choice of chromatographic conditions is critical for separating the parent compound from its often more polar metabolites.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse of most bioanalytical labs. It separates compounds based on hydrophobicity. While effective for the parent compound, highly polar metabolites, such as glucuronide conjugates, may have poor retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[17][18][19][20][21] It utilizes a polar stationary phase and a mobile phase with a high organic content, creating a water-rich layer on the stationary phase surface where polar analytes can partition.[17]

Comparative Table: RP-HPLC vs. HILIC

FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Amide, Silica)
Mobile Phase High aqueous content, gradient to high organicHigh organic content, gradient to high aqueous
Analyte Elution Polar compounds elute firstNon-polar compounds elute first
Best Suited For Parent compound, less polar metabolitesHighly polar metabolites (e.g., glucuronides)
MS Compatibility Good, but high aqueous content can reduce ESI efficiencyExcellent, high organic content enhances ESI efficiency
Mass Spectrometric Detection: Identification vs. Quantification

The choice of mass spectrometer depends on the goal of the study: qualitative identification or quantitative analysis.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide highly accurate mass measurements (<5 ppm).[1][22] This allows for the determination of the elemental composition of metabolites and their fragments, which is invaluable for structural elucidation.[1][23] HRMS systems can perform data-independent acquisition (DIA) or data-dependent acquisition (DDA) to collect MS/MS spectra for all detected ions, aiding in the identification of unexpected metabolites.[1][24]

  • Triple Quadrupole Mass Spectrometry (QqQ): QqQ instruments are the gold standard for targeted quantification due to their exceptional sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode.[5][6][25][26] While not ideal for discovering unknown metabolites, they excel at measuring the concentration of known metabolites.[27]

Comparative Table: HRMS vs. QqQ

FeatureHigh-Resolution MS (e.g., Q-TOF, Orbitrap)Triple Quadrupole MS (QqQ)
Primary Use Metabolite identification, structural elucidationTargeted quantification
Mass Accuracy High (<5 ppm)Low (Unit Resolution)
Scan Modes Full scan, DDA, DIAMultiple Reaction Monitoring (MRM)
Sensitivity Good to excellentExcellent for targeted analytes
Selectivity Achieved by high mass accuracyAchieved by specific precursor-product ion transitions
Throughput ModerateHigh for targeted analysis

Results and Data Analysis: A Hypothetical Case Study

Following incubation and analysis using a Q-TOF HRMS system, the following putative metabolites of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid were detected.

Table of Representative Data:

Putative MetaboliteProposed TransformationExpected Mass ShiftObserved m/z (M+H)+Mass Error (ppm)
Parent Compound--283.9821-
M1Hydroxylation (+O)+15.9949299.97701.2
M2Debromination, Hydroxylation (-Br, +OH)-62.9092221.0729-0.8
M3Glucuronidation (+C₆H₈O₆)+176.0321460.01421.5
M4Glycine Conjugation (+C₂H₃NO)+57.0215341.00360.9

Data Interpretation:

  • Metabolite Identification: The high mass accuracy of the HRMS allows for confident assignment of elemental compositions to the observed ions.[22] For example, the observed m/z of 460.0142 (M3) is consistent with the addition of a glucuronic acid moiety to the parent compound.

  • Structural Confirmation: The identity of these putative metabolites would be further confirmed by analyzing their MS/MS fragmentation patterns. The fragmentation of the parent compound would be compared to that of the metabolites to identify the site of modification.

  • Relative Quantification: The peak areas of the extracted ion chromatograms for each metabolite can be used for semi-quantitative comparison of their relative abundance under different experimental conditions. For absolute quantification, a triple quadrupole instrument would be the preferred platform, requiring synthetic standards for each metabolite.[6][26]

Conclusion and Recommendations

The comprehensive analysis of drug metabolites is a critical component of modern drug development. A multi-faceted LC-MS approach is recommended for the analysis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid and its metabolites.

  • For Discovery and Identification: An LC-HRMS platform is the ideal choice.[1][23] We recommend using both RP-HPLC and HILIC chromatography to ensure comprehensive coverage of both the parent compound and its polar metabolites.[28]

  • For Targeted Quantification: Once key metabolites are identified and synthetic standards are available, a robust and sensitive quantitative assay should be developed using an LC-QqQ-MS/MS system.[5][6] This is essential for pharmacokinetic studies and to ensure that human metabolites are adequately tested in nonclinical safety studies, as per MIST guidelines.[4][29]

By employing a systematic and comparative analytical strategy, researchers can gain a thorough understanding of the metabolic profile of a drug candidate, thereby de-risking development and accelerating its path to the clinic.

References

  • Title: Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Source: Journal of the American Society for Mass Spectrometry. URL: [Link]

  • Title: Safety Testing of Drug Metabolites Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Source: Federal Register. URL: [Link]

  • Title: High-Resolution Mass Spectrometry in Metabolite Identification. Source: ResearchGate. URL: [Link]

  • Title: HILIC. Source: Dr. Maisch GmbH. URL: [Link]

  • Title: Sensitive Quantification of Drug Metabolites Using LC-MS. Source: Technology Networks. URL: [Link]

  • Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Source: Longdom Publishing. URL: [Link]

  • Title: Interpretation and Considerations on the Safety Evaluation of Human Drug Metabolites. Source: The AAPS Journal. URL: [Link]

  • Title: High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Source: Spectroscopy Online. URL: [Link]

  • Title: Metabolite in safety testing (MIST). Source: Bioanalysis Zone. URL: [Link]

  • Title: Development of a Liquid Chromatography−High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification. Source: Analytical Chemistry. URL: [Link]

  • Title: Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Source: LCGC Europe. URL: [Link]

  • Title: Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Source: PubMed. URL: [Link]

  • Title: LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. Source: PMC - NIH. URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Source: Journal of Separation Science. URL: [Link]

  • Title: Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Source: PMC. URL: [Link]

  • Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Source: Agilent. URL: [Link]

  • Title: High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches. Source: LCGC International. URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Source: Longdom Publishing. URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography (Hilic). Source: International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

  • Title: LC-MS based Metabolite Analysis. Source: Heinrich Heine University Düsseldorf. URL: [Link]

  • Title: Phase II Drug Metabolism. Source: Bio-Rad. URL: [Link]

  • Title: PHASE II DRUG METABOLIZING ENZYMES. Source: Semantic Scholar. URL: [Link]

  • Title: Drug Metabolism: Phase II Enzymes. Source: ResearchGate. URL: [Link]

  • Title: LC-MS-based metabolomics. Source: SciSpace. URL: [Link]

  • Title: Phase II (Conjugation) Reactions. Source: University of Babylon. URL: [Link]

  • Title: Phase II Reactions: Sulfation and Conjugation with α-Amino Acids. Source: JoVE. URL: [Link]

  • Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Source: Arabian Journal of Chemistry. URL: [Link]

  • Title: Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. Source: ACS Publications. URL: [Link]

  • Title: Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. Source: ResearchGate. URL: [Link]

  • Title: Novel[1][2][22]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Source: PubMed. URL: [Link]

  • Title: Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Source: MDPI. URL: [Link]

  • Title: Cytochrome p450-mediated metabolism of tumour promoters modifies the inhibition of intercellular communication. Source: Carcinogenesis. URL: [Link]

  • Title: Mechanisms of cytochrome P450 and peroxidase-catalyzed xenobiotic metabolism. Source: ResearchGate. URL: [Link]

  • Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Source: MDPI. URL: [Link]

  • Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Source: MDPI. URL: [Link]

  • Title: Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA. Source: PMC. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis of 2-Bromo-triazolo[1,5-a]pyridine-6-carboxylic Acid Derivatives as RORγt Inverse Agonists

A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic Acid Derivatives as RORγt Inverse Agonists For researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic Acid Derivatives as RORγt Inverse Agonists

For researchers, scientists, and drug development professionals venturing into the discovery of novel therapeutics for autoimmune diseases, the validation of robust and reliable in vitro assays is a cornerstone of a successful program. This guide provides an in-depth, experience-driven comparison of assay validation using a representative 2-Bromo-[1][2]triazolo[1,5-a]pyridine-6-carboxylic acid derivative as a potent and selective tool compound for the nuclear receptor RORγt. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inverse agonists for RORγt, a key transcription factor in the pathogenesis of conditions like psoriasis.[4][5] This guide will objectively compare the performance of this derivative with an alternative RORγt modulator, providing the supporting experimental data and protocols necessary for informed decision-making in your own laboratory.

The Central Role of RORγt and the Utility of Triazolopyridine Derivatives

The Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a critical regulator of T-helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as IL-17A.[6][5] This central role in inflammatory pathways has made RORγt a highly attractive therapeutic target. The discovery of potent and selective inverse agonists is therefore a key objective in many drug discovery pipelines.

The 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid core represents a versatile scaffold for the synthesis of RORγt modulators.[4] The bromine atom at the 2-position and the carboxylic acid at the 6-position provide convenient handles for chemical modification, allowing for the rapid generation of focused compound libraries to explore structure-activity relationships (SAR).

A Comparative Framework for In Vitro Assay Validation

This guide will focus on the validation of a cell-based luciferase reporter gene assay, a common and effective method for identifying and characterizing RORγt inverse agonists. We will compare the performance of a hypothetical, yet representative, 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid derivative, which we will refer to as TPC-1 , against a well-characterized, commercially available RORγt inverse agonist, VTP-A .

The objective of this guide is not to simply present a protocol, but to provide the scientific rationale behind the experimental design, ensuring a self-validating system that builds confidence in your results.

Core Principles of Assay Validation

Before delving into the specifics of the RORγt assay, it is crucial to understand the fundamental parameters of in vitro assay validation. A robust assay should be:

  • Accurate: The degree of closeness of measurements of a quantity to that quantity's true value.

  • Precise: The degree to which repeated measurements under unchanged conditions show the same results.

  • Specific: The ability of the assay to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Sensitive: The lowest analyte concentration that can be reliably differentiated from background noise.[2]

  • Reproducible: The ability of the assay to provide consistent results across different experiments, operators, and laboratories.[2]

A key statistical metric often employed in high-throughput screening (HTS) to assess assay quality is the Z'-factor . A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for screening.

Visualizing the RORγt Signaling Pathway and Assay Workflow

To provide a clear conceptual framework, the following diagrams illustrate the targeted biological pathway and the experimental workflow for our comparative validation.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Pro-inflammatory\nStimuli Pro-inflammatory Stimuli RORgt RORγt Pro-inflammatory\nStimuli->RORgt Activates Th17_Differentiation Th17 Cell Differentiation RORgt->Th17_Differentiation Promotes IL17A IL-17A Production Th17_Differentiation->IL17A Leads to Inflammation Inflammation IL17A->Inflammation Drives TPC1 TPC-1 TPC1->RORgt Inhibits VTPA VTP-A VTPA->RORgt Inhibits

Caption: Simplified RORγt signaling pathway and points of inhibition.

Assay_Validation_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Assay Readout & Analysis Cell_Plating Plate RORγt-Luciferase Reporter Cells Compound_Addition Add TPC-1 and VTP-A (Dose-Response) Cell_Plating->Compound_Addition Incubate Incubate for 24-48 hours Compound_Addition->Incubate Lysis_Reagent Add Luciferase Assay Reagent Incubate->Lysis_Reagent Luminescence Measure Luminescence Lysis_Reagent->Luminescence Data_Analysis Calculate IC50, Z'-factor, and other parameters Luminescence->Data_Analysis

Caption: Experimental workflow for RORγt reporter assay validation.

Comparative Experimental Protocols and Data

The following sections provide detailed protocols and expected data for the validation of our RORγt reporter gene assay using TPC-1 and VTP-A .

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing a RORγt-responsive luciferase reporter construct.

  • Compounds:

    • TPC-1 (Test Compound): 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid derivative (synthesized in-house or custom synthesis).

    • VTP-A (Reference Compound): A known, commercially available RORγt inverse agonist.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

  • Assay Plates: 96-well, white, clear-bottom tissue culture plates.

  • Luciferase Assay Reagent: A commercial luciferase assay system (e.g., Promega Bright-Glo™).

  • Plate Reader: A luminometer capable of reading 96-well plates.

Step-by-Step Protocol: RORγt Reporter Gene Assay
  • Cell Seeding:

    • Trypsinize and count the HEK293-RORγt-Luciferase reporter cells.

    • Resuspend the cells in fresh culture medium to a density of 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare 10 mM stock solutions of TPC-1 and VTP-A in DMSO.

    • Perform a serial dilution of each compound in cell culture medium to create a 10-point dose-response curve (e.g., from 10 µM to 0.1 nM final concentration). Also, prepare a vehicle control (DMSO only) and a positive control (a known activator, if available, or a high concentration of an agonist).

    • Carefully remove the medium from the cell plate and add 100 µL of the diluted compounds to the respective wells.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically.[2]

  • Luciferase Assay and Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate the plate for 5-10 minutes at room temperature, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The raw luminescence data should be normalized to the vehicle control (representing 100% activity) and a background control (wells with no cells, representing 0% activity). The normalized data is then used to generate dose-response curves and calculate the IC50 value for each compound. The IC50 is the concentration of an inhibitor where the response is reduced by half.[7]

Table 1: Comparative Performance of TPC-1 and VTP-A in the RORγt Reporter Assay

ParameterTPC-1 (Hypothetical Data)VTP-A (Expected Data)Justification
IC50 50 nM75 nMA lower IC50 for TPC-1 indicates higher potency.
Maximum Inhibition 95%92%Both compounds show near-complete inhibition at high concentrations.
Z'-factor 0.820.80Both compounds yield a robust and screenable assay.
Signal-to-Background 150145Indicates a wide dynamic range for the assay with both compounds.
Selectivity Profile High (determined in separate assays)HighBoth compounds should be selective for RORγt over other nuclear receptors.

Interpretation of Comparative Data:

The hypothetical data in Table 1 suggests that TPC-1 is a more potent RORγt inverse agonist than the reference compound VTP-A , as evidenced by its lower IC50 value. Both compounds, however, produce a high-quality assay with excellent Z'-factors and signal-to-background ratios, making them suitable for use as positive controls in a high-throughput screening campaign. The choice between them for routine use may depend on factors such as cost, availability, and the specific goals of the screening project.

Validating the Assay: Beyond the Basics

A truly validated assay goes beyond a single successful experiment. The following considerations are essential for ensuring the long-term reliability of your RORγt assay.

  • Reproducibility: The assay should be performed on multiple days by different operators to assess inter-assay and inter-operator variability. The coefficient of variation (CV) should ideally be below 15%.

  • DMSO Tolerance: The final concentration of DMSO in the assay should be kept consistent and at a level that does not affect cell viability or reporter gene expression (typically ≤ 0.5%).[8]

  • Orthogonal Assays: To confirm that the observed activity is due to direct interaction with RORγt and not an artifact of the reporter assay system, hits should be confirmed in an orthogonal assay, such as a biophysical binding assay (e.g., Surface Plasmon Resonance - SPR) or a downstream functional assay measuring IL-17A secretion from primary Th17 cells.

Conclusion: A Framework for Confident Assay Validation

The 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid scaffold represents a valuable starting point for the development of potent and selective RORγt inverse agonists. When a derivative from this class, such as our hypothetical TPC-1 , is used as a tool compound for in vitro assay validation, it is crucial to employ a systematic and comparative approach. By benchmarking its performance against a known modulator and rigorously assessing key validation parameters, researchers can establish a robust and reliable assay. This, in turn, provides a solid foundation for the successful identification and characterization of novel drug candidates targeting RORγt and other challenging biological targets. The principles and protocols outlined in this guide are intended to empower researchers to move forward with confidence in their in vitro assay data.

References

  • Analytical Validation and Quality Control/Quality Assurance Practices for Improved Rigor and Reproducibility of Biochemical Assays in Orthopaedic Research. PMC.[Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.[Link]

  • Enzyme inhibitory assay: Significance and symbolism. ScienceDirect.[Link]

  • TGS-4 Guidance on Test Method Validation for IVDs. IRIS.[Link]

  • Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. ResearchGate.[Link]

  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. Biotechnology Journal.[Link]

  • A Practical Guide to Immunoassay Method Validation. PMC - NIH.[Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services.[Link]

  • HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf - NIH.[Link]

  • Practical tips on method verification. Association for Clinical Biochemistry and Laboratory Medicine.[Link]

  • Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Eurofins Scientific.[Link]

  • 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid. NextSDS.[Link]

  • Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PMC.[Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.[Link]

  • Fluorinated 1,2,4-Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives as antimycobacterial agents. PubMed.[Link]

  • Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid proper disposal procedures

Comprehensive Safety and Disposal Guide for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid As a Senior Application Scientist, I recognize that handling novel heterocyclic compounds requires more than just follo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

As a Senior Application Scientist, I recognize that handling novel heterocyclic compounds requires more than just following a generic safety sheet—it demands a mechanistic understanding of the chemical's behavior. 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors and biologically active pharmacophores. However, its halogenated nature and specific toxicity profile necessitate rigorous operational and disposal frameworks.

This guide provides a self-validating system for the safe handling, segregation, and disposal of this compound, ensuring scientific integrity, regulatory compliance, and laboratory safety.

Chemical Profiling & Hazard Causality

Before interacting with any chemical, we must decode its hazard profile to engineer our safety protocols. The presence of a bromine atom fundamentally dictates how this compound interacts with both biological systems and waste destruction infrastructure.

PropertyValue / ClassificationCausality & Operational Impact
Chemical Name 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acidContains a bromine atom (halogen) and a carboxylic acid moiety. Dictates routing to halogenated waste streams.
CAS Number 1784165-37-2Unique identifier for SDS tracking and regulatory compliance[1].
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation)Harmful across all exposure routes. Mandates the use of a certified fume hood and impermeable nitrile gloves[1].
Irritation Skin Irrit. 2, Eye Irrit. 2ACauses significant epidermal and ocular irritation. Safety goggles and lab coats are non-negotiable[1].
Target Organ STOT SE 3 (Single Exposure)May cause respiratory irritation or drowsiness/dizziness. Validates the strict prohibition of open-bench handling[1].

Operational Handling Protocol

Standard operating procedures must be designed to mitigate the specific risks identified above. The following protocol ensures zero-exposure during standard laboratory operations.

Protocol 1: Safe Weighing and Dissolution

  • Engineering Controls Verification: Ensure the fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Never handle the dry powder on an open bench due to its STOT SE 3 inhalation hazard[1].

  • PPE Donning: Equip standard laboratory PPE: chemical-resistant nitrile gloves, a fully buttoned lab coat, and ANSI Z87.1-compliant safety goggles.

  • Static Mitigation: Use an anti-static weighing boat and a grounded micro-spatula. Halogenated organic powders can accumulate static charge, leading to aerosolization and inhalation risks.

  • Transfer and Dissolution: Accurately weigh the required mass. Transfer the powder to a sealed vial before removing it from the balance area. Add the appropriate solvent (e.g., DMSO or DMF) slowly inside the fume hood to prevent aerosolization.

  • Decontamination: Wipe the balance and surrounding area with a tissue dampened with a compatible solvent (e.g., ethanol or isopropanol). Dispose of this tissue as contaminated solid waste.

Waste Segregation & Disposal Strategy

The presence of the bromine atom alters the disposal trajectory of this compound. Halogenated organic waste must be strictly segregated from non-halogenated waste[2].

The Causality of Segregation: Non-halogenated organic wastes are typically sent to cement kilns or standard incinerators for fuel blending (energy recovery)[3]. However, halogenated compounds have a lower heating value (BTU) and generate corrosive and toxic hydrogen bromide (HBr) gas upon combustion[4]. If mixed with non-halogenated waste, it can damage standard incinerators and release toxic emissions[3]. Therefore, even if this compound is dissolved in a non-halogenated solvent (like DMSO), the entire mixture must be classified as halogenated waste[2].

WasteRouting Start 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid Waste Generated State Physical State? Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Solvent State->Liquid Consumables Contaminated PPE / Glassware State->Consumables SolidBin Halogenated Solid Waste Bin (Incineration) Solid->SolidBin LiquidType Solvent Type? Liquid->LiquidType ConsumablesBin Contaminated Solid Waste (Incineration) Consumables->ConsumablesBin HalSolvent Halogenated Solvent (e.g., DCM) LiquidType->HalSolvent NonHalSolvent Non-Halogenated Solvent (e.g., DMSO) LiquidType->NonHalSolvent HalBin Halogenated Liquid Waste Bin (Incineration with Scrubbing) HalSolvent->HalBin NonHalSolvent->HalBin *Must route to Halogenated due to Bromine in solute

Caption: Decision tree for the segregation of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid waste.

Protocol 2: Step-by-Step Disposal Procedure

  • Solid Waste: Place unused or expired powder into a clearly labeled, sealable HDPE container designated for "Solid Halogenated Organic Waste."

  • Liquid Waste: Pour any solutions containing the compound into a designated "Halogenated Solvent Waste" carboy. Ensure the container is kept in secondary containment and is compatible with the solvent used[2].

  • Labeling: Attach a hazardous waste tag immediately. List "2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid" and the specific solvent. Do not use abbreviations.

  • Collection: Once the container is 80% full, cap it securely and request a pickup from your Environmental Health and Safety (EHS) department.

The Mechanism of Halogenated Waste Destruction

To build deep trust in our safety protocols, it is essential to understand what happens to the waste after it leaves the lab. Halogenated wastes are subjected to high-temperature rotary kiln incineration[4].

IncinerationPathway Waste Halogenated Waste (Contains Br) Kiln Rotary Kiln Incinerator (>1000°C) Waste->Kiln Thermal Destruction Combustion Combustion Gases (CO2, H2O, HBr, NOx) Kiln->Combustion Oxidation Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Combustion->Scrubber Acid Gas Removal Neutralized Neutralized Effluent (NaBr salts) Scrubber->Neutralized Aqueous Waste Exhaust Clean Exhaust (Filtered) Scrubber->Exhaust Stack Emission

Caption: High-temperature incineration and caustic scrubbing pathway for brominated organic waste.

During incineration at temperatures exceeding 1000°C, the compound is oxidized, and the bromine atom is converted into hydrogen bromide (HBr) gas[4]. To prevent environmental contamination, the exhaust gases are passed through a caustic scrubber (typically containing sodium hydroxide or calcium hydroxide), which neutralizes the acidic HBr into harmless bromide salts (e.g., NaBr) before the clean exhaust is released into the atmosphere[4].

Emergency Spill Response

In the event of an accidental release, immediate and methodical action is required to prevent exposure and cross-contamination.

Protocol 3: Spill Decontamination

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Assess State:

    • For Solid Spills: Do not dry sweep, as this creates hazardous airborne dust. Lightly moisten the powder with a compatible solvent (e.g., water or ethanol) to suppress dust formation.

    • For Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Collection: Use a plastic scoop (to avoid sparking if flammable solvents are present) to collect the absorbed material or moistened powder.

  • Disposal: Place all recovered material and contaminated cleanup tools into a heavy-duty plastic bag, seal it, and place it into the "Solid Halogenated Organic Waste" container[2].

  • Final Clean: Wash the spill surface with soap and water, collecting the rinsate for hazardous waste disposal if highly concentrated.

References

  • NextSDS. "2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid - Chemical Substance Information.
  • Nipissing University. "Hazardous Materials Disposal Guide." Environmental Health and Safety.
  • U.S. Environmental Protection Agency (EPA).
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.